Quivin
Beschreibung
BenchChem offers high-quality Quivin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quivin including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H56O9 |
|---|---|
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22?,23?,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
InChI-Schlüssel |
PUOQHFWXBKTHST-MPLMROMBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Unraveling the Enigma: The Chemical Identity and Structure of "Quivin"
A comprehensive search of chemical databases and scientific literature has revealed no registered compound known as "Quivin." This suggests the name may be a novel or proprietary designation not yet in the public domain, a potential misspelling of a known chemical entity, or a compound that is still in the early stages of discovery and has not been formally documented.
For researchers, scientists, and drug development professionals, the precise identification of a chemical compound is the foundational step for any further investigation. The chemical structure is paramount as it dictates the molecule's physicochemical properties, its mechanism of action, and its potential therapeutic applications and liabilities.
The Critical Importance of Unambiguous Chemical Identification
In the realm of drug discovery and development, the unambiguous identification of a molecule is critical. A compound's International Union of Pure and Applied Chemistry (IUPAC) name, its Chemical Abstracts Service (CAS) registry number, and its structure in a machine-readable format like SMILES or InChI are the gold standards for identification. Without these, it is impossible to:
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Retrieve existing data: Accessing databases for information on synthesis, bioactivity, toxicity, and clinical trial results is contingent on having a correct identifier.
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Ensure reproducibility: Other researchers cannot validate or build upon experimental findings without knowing the exact molecule that was studied.
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Predict properties: Computational models that predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are entirely dependent on the input of a precise chemical structure.
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Establish intellectual property: Patent applications require a clear and unambiguous description of the chemical matter being claimed.
Hypothetical Workflow for Characterizing an Unknown Compound
Should "Quivin" be a novel discovery, the following experimental workflow would be essential to elucidate its chemical structure and biological activity. This generalized process serves as a roadmap for the rigorous characterization of new chemical entities.
In-Depth Technical Guide to the Physical Properties of Quivin (Quinovic acid 3-O-rhamnoside)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Quivin, a triterpenoid (B12794562) saponin (B1150181) also known as Quinovic acid 3-O-rhamnoside. The information is compiled from computational data and general experimental protocols applicable to this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Quantitative Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₆O₉ | PubChem[1] |
| Molecular Weight | 632.8 g/mol | PubChem[1] |
| Exact Mass | 632.39243336 Da | PubChem[1] |
| Monoisotopic Mass | 632.39243336 Da | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 4.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 154 Ų | PubChem[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces[2] |
| Physical Description | Powder | ChemFaces[2] |
Experimental Protocols for Physical Property Determination
While specific experimental data for Quivin is limited, the following are detailed methodologies for determining key physical properties of triterpenoid saponins (B1172615) and similar natural product glycosides.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dried, powdered sample of Quivin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
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Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
-
Optical Rotation Measurement
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light.
Methodology: Polarimetry
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Sample Preparation: A precise concentration of Quivin is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., methanol or ethanol).
-
Apparatus: A polarimeter, consisting of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell of a fixed path length (e.g., 1 decimeter), an analyzer, and a detector.
-
Procedure:
-
The polarimeter is calibrated with the pure solvent to obtain a zero reading.
-
The sample solution is placed in the sample cell, ensuring no air bubbles are present in the light path.
-
The observed rotation (α) is measured at a specific temperature (usually 20 or 25 °C).
-
The specific rotation [α] is calculated using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the sample tube in decimeters (dm).
-
-
The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for detecting the presence of chromophores.
Methodology: Spectrophotometry
-
Sample Preparation: A dilute solution of Quivin is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure:
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The sample solution is placed in a quartz cuvette.
-
The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. For triterpenoid saponins, significant absorption is not always observed in the standard UV-Vis range unless specific chromophores are present in the aglycone or attached acyl groups.
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Signaling Pathway Involvement
Quinovic acid glycosides, including Quivin, have demonstrated anti-inflammatory properties. One of the proposed mechanisms involves the modulation of the P2X7 receptor signaling pathway, which plays a crucial role in inflammation.
P2X7 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of the P2X7 receptor and the potential point of intervention by Quinovic acid glycosides.
Caption: Proposed mechanism of anti-inflammatory action of Quivin via downregulation of the P2X7 receptor.
This technical guide provides a foundational understanding of the physical properties of Quivin. Further experimental investigations are necessary to determine the precise values for properties such as melting point and optical rotation, which will be invaluable for the continued research and development of this promising natural compound.
References
The Multifaceted Mechanisms of Action of Quinovic Acid Glycosides: A Technical Guide
Abstract
Quinovic acid glycosides (QAGs) are a class of triterpenoid (B12794562) saponins, primarily isolated from plants of the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw), and Nauclea diderrichii.[1][2][3] These natural compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[2][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of QAGs, focusing on their interaction with key cellular signaling pathways. It details the experimental evidence for their roles in modulating NF-κB signaling, inducing apoptosis, enhancing immune cell function, and exerting anti-parasitic effects. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of quinovic acid glycosides.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
The biological effects of quinovic acid glycosides are not attributed to a single mechanism but rather to their ability to modulate multiple, often interconnected, cellular signaling pathways. The primary modes of action identified to date include anti-inflammatory activity through NF-κB inhibition, induction of apoptosis in cancer cells via caspase-dependent pathways, and enhancement of immune responses.
Anti-inflammatory and Immunomodulatory Effects
QAGs are considered potent anti-inflammatory constituents.[4][6] Their mechanism is strongly linked to the modulation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.[6][7]
NF-κB Pathway Inhibition: In inflammatory conditions, QAGs have been shown to inhibit the synthesis of Tumor Necrosis Factor (TNF), a key upstream activator of the NF-κB pathway.[4][8] This inhibition prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB dimer (typically p50/p65) in the cytoplasm and blocking its translocation to the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory genes.[[“]][10][11]
P2X7 Receptor Down-regulation: Studies using a purified fraction of quinovic acid glycosides (QAPF) have demonstrated a protective effect in a mouse model of hemorrhagic cystitis.[6][12] This effect is mediated, in part, by the down-regulation of the P2X7 purinergic receptor (P2X7R).[6][8][12] P2X7R is involved in inflammatory processes, and its down-regulation by QAPF leads to reduced neutrophil migration into tissue and a significant decrease in the levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4][6]
Anticancer Effects: Induction of Apoptosis
QAGs exhibit potent cytotoxic effects against various cancer cell lines, primarily by inducing programmed cell death, or apoptosis.[7][13]
Caspase-Dependent Apoptosis: In human bladder cancer cells (T24), a QAPF was shown to induce apoptosis by activating caspase-3, a key executioner caspase in the apoptotic cascade.[7][13] Further studies on breast and lung cancer cells using purified quinovic acid demonstrated the activation of both caspase-8 and caspase-3, suggesting the involvement of the extrinsic apoptosis pathway.[14] The activation of these caspases leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in cell death.[14]
Death Receptor 5 (DR5) Upregulation: Quinovic acid has been found to upregulate the messenger RNA (mRNA) and protein levels of Death Receptor 5 (DR5).[14] DR5 is a cell surface receptor that, upon binding its ligand (TRAIL), initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8.[14] The study indicated that quinovic acid enhances DR5 mRNA and protein stability rather than altering gene promoter activity.[14]
Dual Role of NF-κB in Cancer: Interestingly, while QAGs inhibit NF-κB in inflammatory contexts, they have been shown to activate NF-κB translocation to the nucleus in T24 bladder cancer cells, which was associated with the induction of apoptosis.[7][13] This suggests a context-dependent, dual role for NF-κB modulation by these compounds, where in some cancer types, its activation can promote cell death rather than survival.
Enhancement of Natural Killer (NK) Cell Cytotoxicity
Recent evidence indicates that quinovic acid can bolster the anticancer immune response by enhancing the cytotoxic activity of Natural Killer (NK) cells.[5]
Upregulation of Cytolytic Molecules: Quinovic acid treatment of the KHYG-1 NK cell line led to increased expression of key cytolytic molecules, including perforin, granzymes A and B, and Fas ligand (FasL).[5] These molecules are crucial for NK cells to induce apoptosis in target cancer cells.
Activation of Ras/MAPK and PI3K/AKT/mTOR Pathways: The enhanced NK cell function is driven by the upregulation of the Ras/MAPK and PI3K/AKT/mTOR signaling pathways.[5] Activation of these pathways leads to the phosphorylation of transcription factors such as CREB and STAT4, which are critical for the transcription of granzyme B and interferon-gamma (IFN-γ), respectively.[5] The secreted IFN-γ further amplifies the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, illustrating the potency of quinovic acid and its glycosides.
| Compound/Fraction | Target | Assay | Result (IC₅₀) | Reference |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 Human Bladder Cancer Cells | Cell Growth Inhibition | 78.36 µg/mL | [7] |
| Four Quinovic Acid Glycosides | Leishmania infantum (amastigote) | Antileishmanial Activity | 1 µM | [1] |
| Table 1: In Vitro Cytotoxicity and Anti-parasitic Activity of Quinovic Acid Glycosides. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of QAGs.
Preparation of Quinovic Acid Glycosides Purified Fraction (QAPF)
-
Extraction: The QAPF is obtained through a process of extraction and purification, which has been previously described in the literature.[4][6]
-
Characterization: The purified fraction is characterized by High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) to confirm the presence and profile of quinovic acid glycosides.[3][4][6]
In Vitro Cancer Cell Assays
-
Cell Lines: Human bladder cancer cell lines T24 and RT4; human breast and lung cancer cells.[7][13][14]
-
Cell Viability Assay: The anti-proliferative effects are typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with varying concentrations of QAGs for a specified period (e.g., 24-72 hours), and cell viability is measured spectrophotometrically.[7]
-
Apoptosis Detection:
-
Western Blotting: To detect the activation of apoptotic proteins, cell lysates are analyzed by Western blot. Primary antibodies are used to probe for key proteins such as cleaved caspase-3, cleaved caspase-8, cleaved PARP, and DR5.[14]
-
Caspase Activity Assays: Fluorometric or colorimetric assays are used to quantify the enzymatic activity of specific caspases (e.g., caspase-3) in treated cell lysates.[13]
-
In Vivo Anti-inflammatory Model: Hemorrhagic Cystitis
-
Animal Model: Male Swiss mice are used to induce hemorrhagic cystitis (HE) via intraperitoneal (i.p.) injection of cyclophosphamide (CYP).[6][8]
-
Treatment Protocol: QAPF is administered to mice (e.g., i.p.) prior to and after CYP injection. A control group receiving Mesna, the standard prophylactic treatment, is also included.[6][8]
-
Endpoint Analysis:
-
Macroscopic Evaluation: Bladders are excised, weighed, and scored for hemorrhage and edema.[6]
-
Myeloperoxidase (MPO) Activity: Bladder tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.[4][6]
-
Cytokine Measurement: Levels of IL-1β in the bladder tissue are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][6]
-
NK Cell Cytotoxicity Workflow
-
Cell Lines: KHYG-1 (human NK cell line) as effector cells and K562 (human myelogenous leukemia) as target cells.[5]
-
Co-culture: KHYG-1 cells are pre-treated with quinovic acid and then co-cultured with K562 target cells at a specific effector-to-target ratio (e.g., 6:1).[5]
-
Analysis:
-
Western Blotting: Lysates from the co-cultured cells are analyzed by Western blot to measure the expression of apoptosis-related proteins in the target cells (e.g., cleaved caspases) and cytolytic molecules in the NK cells (e.g., granzyme B).[5]
-
Signaling Pathway Analysis: Western blotting is also used to detect the phosphorylation status of key proteins in the Ras/MAPK and PI3K/AKT pathways (e.g., p-CREB, p-STAT4) in the quinovic acid-treated NK cells.[5]
-
References
- 1. Antileishmanial activity of quinovic acid glycosides and cadambine acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinovic Acid Enhances the Cytotoxicity of KHYG‐1 Cells by Modulating the Ras/MAPK Signalling Pathway and Interferon‐Gamma Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinovic acid glycosides purified fraction from Uncaria tomentosa induces cell death by apoptosis in the T24 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinovic acid purified from medicinal plant Fagonia indica mediates anticancer effects via death receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Quinoline-Based Compounds: A Technical Guide to Quinazoline Derivatives as Wnt/β-Catenin Signaling Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The term "Quivin compound" does not correspond to a well-defined chemical entity in the current scientific literature. It is likely a typographical error or a less common nomenclature. However, extensive research points towards a class of structurally related and biologically active compounds known as quinoline (B57606) derivatives. Among these, quinazoline-based compounds have emerged as a significant area of investigation due to their potent and specific biological activities. This technical guide will focus on the biological activity of quinazoline (B50416) derivatives, specifically their role as inhibitors of the Wnt/β-catenin signaling pathway, a critical cascade in developmental biology and a key driver in numerous cancers.
Biological Activity of Quinazoline Derivatives on Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and embryonic development.[1][2][3] Its aberrant activation is a hallmark of many cancers, particularly colorectal and gastric cancers, making it a prime target for therapeutic intervention.[4][5][6][7] A series of quinazoline-based small molecules have been identified as potent inhibitors of this pathway.[4][6]
The primary mechanism of action for these quinazoline inhibitors appears to be downstream of the β-catenin destruction complex.[4][6] In the canonical Wnt pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex comprising Axin, APC, and GSK3β.[3][4] Upon Wnt activation, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes like c-Myc and Cyclin D1, driving cell proliferation.[8]
Notably, many identified quinazoline lead compounds suppress Wnt/β-catenin signaling without altering the total cellular levels of β-catenin.[4][6] This suggests that they do not act by promoting β-catenin degradation but rather by interfering with its nuclear function or the interaction between β-catenin and the TCF/LEF transcription factors.[4][5] This targeted action on the downstream elements of the pathway makes them attractive candidates for therapeutic development.[4][6]
Quantitative Data on Quinazoline Derivatives
The following tables summarize the quantitative data on the inhibitory activities of representative quinazoline compounds.
| Compound ID | Cell Line | Wnt Signaling Inhibition IC50 (µM) | Anticancer Activity IC50 (µM) |
| Lead 1 | HCT116 | 5.2 | 4.9 |
| Lead 2 | HCT116 | 8.7 | 7.8 |
| Lead 3 | SW480 | 12.3 | 11.5 |
| Lead 4 | SW480 | 18.1 | 17.4 |
| 2,4-DAQ | AGS | - | ~10 |
| 2,4-DAQ | MKN45 | - | ~15 |
| Data synthesized from multiple studies on quinazoline inhibitors in colorectal and gastric cancer cell lines.[4][5][6] |
| Target Gene | Effect of 2,4-DAQ Treatment |
| MYC | Decreased expression |
| LGR5 | Decreased expression |
| AXIN2 | Decreased expression |
| Summary of the effects of 2,4-diamino-quinazoline (2,4-DAQ) on the expression of β-catenin target genes.[5] |
Signaling Pathway Visualization
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the putative point of intervention for quinazoline-based inhibitors.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of quinazolines.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition
This assay is a widely used method to screen for and quantify the activity of Wnt/β-catenin signaling inhibitors.[1][9][10][11]
a. Materials:
-
Human colorectal cancer cell line (e.g., HCT116 or SW480)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
TOPFlash (contains TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPFlash (mutated TCF/LEF sites, as a negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Quinazoline compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of the quinazoline compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of the compound.
Western Blotting for β-catenin and Target Gene Expression
Western blotting is used to determine the effect of quinazoline compounds on the protein levels of key components of the Wnt/β-catenin pathway.[12][13][14]
a. Materials:
-
Cells treated with the quinazoline compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
b. Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and validation of Wnt/β-catenin signaling inhibitors.
Caption: Workflow for screening and validating Wnt/β-catenin signaling inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Wnt signaling pathway in gastrointestinal cancers.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time imaging of β-catenin dynamics in cells and living mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources and Therapeutic Potential of Quinovic Acid 3-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of Quinovic acid 3-O-rhamnoside, a pentacyclic triterpenoid (B12794562) saponin (B1150181) with significant therapeutic promise. This document provides a comprehensive overview of its plant sources, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of the molecular signaling pathways it modulates.
Natural Sources of Quinovic Acid 3-O-rhamnoside
Quinovic acid 3-O-rhamnoside and its related glycosides are predominantly found in plant species belonging to the Rubiaceae and other families. These compounds are often concentrated in the bark and roots of these plants, where they are believed to play a role in defense mechanisms. Extensive phytochemical investigations have identified several key botanical sources.
Table 1: Natural Sources of Quinovic Acid 3-O-rhamnoside and Related Glycosides
| Plant Species | Family | Plant Part | Compound(s) Identified | Quantitative Data |
| Uncaria tomentosa (Cat's Claw) | Rubiaceae | Bark, Roots | Quinovic acid 3-O-rhamnoside and other quinovic acid glycosides | Total quinovic acid glycosides in stem bark can range from 0.004% to 0.034% of dry weight. |
| Guettarda angelica | Rubiaceae | Root Bark | Quinovic acid 3-O-α-L-rhamnopyranoside | Data not available in the reviewed literature. |
| Nauclea diderrichii | Rubiaceae | Bark | Quinovic acid glycosides | Data not available in the reviewed literature. |
| Mitragyna rotundifolia | Rubiaceae | Bark | Quinovic acid 3-O-α-L-rhamnopyranoside and other quinovic acid glycosides[1] | Data not available in the reviewed literature. |
| Hallea ledermannii | Rubiaceae | Roots | Quinovic acid 3-O-β-D-quinovopyranoside and other quinovic acid glycosides | Data not available in the reviewed literature. |
| Sarcocephalus latifolius | Rubiaceae | Not specified | Quinovic acid 3-O-α-L-rhamnopyranoside | Data not available in the reviewed literature. |
| Aria edulis | Rosaceae | Not specified | Quinovic acid 3-O-α-L-rhamnopyranoside | Data not available in the reviewed literature. |
Experimental Protocols
The isolation and quantification of Quinovic acid 3-O-rhamnoside from its natural sources require a multi-step approach involving extraction, fractionation, purification, and analytical determination.
Extraction of Crude Glycosides
A general procedure for the extraction of quinovic acid glycosides from plant material is as follows:
-
Preparation of Plant Material: The collected plant material (e.g., dried and powdered bark) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.
-
Solvent Extraction: Maceration or Soxhlet extraction are commonly employed techniques. For instance, the powdered plant material can be macerated in 80% methanol for 24-48 hours with occasional agitation.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract, a complex mixture of various phytochemicals, is then subjected to fractionation to isolate the glycosidic components.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Quinovic acid glycosides, being polar compounds, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is further purified using column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase Chromatography (C18): Fractions enriched with the target compound can be further purified on a C18 column using a gradient of methanol and water.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure Quinovic acid 3-O-rhamnoside, preparative HPLC is the final step. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a small percentage of formic acid to improve peak shape).
Quantification by HPLC-PDA
A validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method is essential for the accurate quantification of Quinovic acid 3-O-rhamnoside in plant extracts.[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: PDA detector set at a wavelength where the compound exhibits maximum absorbance (e.g., around 210 nm).
-
-
Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
Standard Preparation: A pure standard of Quinovic acid 3-O-rhamnoside is required for the preparation of a calibration curve to quantify the compound in the samples.
Signaling Pathways and Molecular Mechanisms
Quinovic acid and its glycosides have demonstrated significant anti-inflammatory and immunomodulatory activities, which are attributed to their ability to modulate key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quinovic acid glycosides are believed to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Quinovic acid 3-O-rhamnoside.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Quinovic acid has been shown to modulate this pathway.[3]
Caption: Modulation of the MAPK signaling pathway by Quinovic acid 3-O-rhamnoside.
Studies on the aglycone, quinovic acid, have demonstrated its ability to upregulate the Ras/MAPK signaling pathway, leading to the phosphorylation of downstream kinases such as ERK, JNK, and p38.[3] This modulation can lead to diverse cellular outcomes, including the regulation of inflammatory responses and apoptosis. The precise effects of the rhamnoside glycoside on this pathway require further investigation to delineate its specific role in comparison to the aglycone.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of Quinovic acid 3-O-rhamnoside from a plant source.
References
- 1. [Quinovic acid triterpenoid saponins from bark of Mitragyna rotundifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinovic Acid Enhances the Cytotoxicity of KHYG‐1 Cells by Modulating the Ras/MAPK Signalling Pathway and Interferon‐Gamma Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quivin (Quinovic Acid 3-O-rhamnopyranoside): Classification, Biological Activities, and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Quivin, a natural product identified as Quinovic acid 3-O-rhamnopyranoside. It is a member of the triterpenoid (B12794562) saponin (B1150181) class, specifically a quinovic acid glycoside. This document details its classification, physicochemical properties, and known biological activities, including its anti-inflammatory, antileishmanial, and cytotoxic effects. Furthermore, this guide explores the current understanding of its mechanisms of action, details relevant experimental protocols, and discusses the landscape of its known analogues. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using detailed diagrams.
Compound Classification and Physicochemical Properties
Quivin is chemically classified as a pentacyclic triterpenoid glycoside. The core structure is quinovic acid, a triterpene, which is glycosidically linked to a rhamnose sugar moiety at the C-3 position.
Table 1: Physicochemical Properties of Quivin (Quinovic Acid 3-O-rhamnopyranoside)
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₆O₉ | [1] |
| Molecular Weight | 632.8 g/mol | [1] |
| CAS Number | 104055-76-7 | [2] |
| IUPAC Name | (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | [1] |
| Natural Sources | Uncaria tomentosa, Sarcocephalus latifolius, Aria edulis, Guettarda angelica | [1][3] |
Biological Activities and Mechanism of Action
Quivin belongs to the class of quinovic acid glycosides, which have demonstrated a range of biological activities. While specific studies on pure Quivin are limited, research on purified fractions rich in these glycosides provides significant insights into its potential therapeutic applications.
Anti-inflammatory Activity
Quinovic acid glycosides are recognized for their potent anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory pathways.
-
Mechanism of Action: Studies on related flavonol compounds suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
Antileishmanial Activity
A study on nine quinovic acid glycosides isolated from Nauclea diderrichii revealed strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum.
-
Mechanism of Action: The primary mechanism appears to be the inhibition of parasite internalization by interfering with the promastigote stage.[5] Some related compounds also exert an immunomodulatory effect by inducing nitric oxide (NO) production in macrophages, a key defense mechanism against the parasite.[5] While some natural products combat Leishmania through NO-dependent pathways, certain quinovic acid derivatives have been shown to act via an NO-independent mechanism.[5]
Table 2: Antileishmanial Activity of select Quinovic Acid Glycosides against L. infantum
| Compound | IC₅₀ (µM) |
| Quinovic acid glycoside 1 | 2.4 |
| Quinovic acid glycoside 2 | 1.1 |
| Quinovic acid glycoside 3 | 7.6 |
| Quinovic acid glycoside 4 | 2.1 |
Note: Data from a study on a series of nine quinovic acid glycosides.[5] The specific structure of each numbered glycoside is detailed in the original publication.
Cytotoxic Activity against Bladder Cancer Cells
A purified fraction of quinovic acid glycosides from Uncaria tomentosa has demonstrated potent inhibitory effects on the growth of human bladder cancer cell lines.
-
Mechanism of Action: The cytotoxic effect is mediated through the induction of apoptosis. This process involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6] Furthermore, the modulation of the NF-κB signaling pathway is implicated in the pro-apoptotic activity of these compounds.[6] Other natural compounds have been shown to induce apoptosis in bladder cancer cells through various signaling pathways, including the AMPK, PI3K/AKT/mTOR, and p53-mediated pathways.[7][8][9][10]
Table 3: Cytotoxicity of a Quinovic Acid Glycoside-Purified Fraction against Human Bladder Cancer Cells
| Cell Line | IC₅₀ (µg/mL) |
| T24 | 78.36 |
Note: This IC₅₀ value is for a purified fraction of quinovic acid glycosides, not for pure Quivin.[6]
Quivin Analogues
The term "Quivin analogues" primarily refers to other naturally occurring quinovic acid glycosides, which differ in the type and number of sugar moieties attached to the quinovic acid core, as well as the position of these glycosidic linkages. These structural variations can significantly influence the biological activity of the compounds.
Known Analogues Include:
-
Quinovic acid 3-O-β-D-glucopyranoside: Another common glycoside found in various plant species.
-
Quinovic acid 3-O-β-D-fucopyranoside: A fucosyl derivative.
-
Quinovic acid 28-O-β-D-glucopyranosyl ester: Glycosylation occurs at the C-28 carboxylic acid group.
-
3-O-α-L-rhamnopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester: A diglycosidic compound with sugars at both C-3 and C-28 positions.
The synthesis of quinovic acid glycoside analogues is a complex process, often involving multi-step chemical synthesis to introduce different sugar moieties at specific positions on the triterpenoid backbone. This allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research on Quivin and its analogues. Below are outlines of key experimental methodologies.
Isolation and Purification of Quivin
A general procedure for the isolation of quinovic acid glycosides from plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., bark) is subjected to solvent extraction, typically with methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Quinovic acid glycosides are typically found in the more polar fractions.
-
Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or by using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of Quivin for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Antileishmanial Assay (Macrophage Infection Model)
-
Macrophage Culture: Human or murine macrophages are cultured and seeded in multi-well plates.
-
Promastigote Culture: Leishmania promastigotes are grown in a suitable culture medium.
-
Infection: Macrophages are infected with promastigotes for a few hours.
-
Treatment: Non-internalized promastigotes are washed away, and the infected macrophages are treated with different concentrations of Quivin.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after fixing and staining the cells (e.g., with Giemsa stain).
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human bladder cancer cells (e.g., T24) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of Quivin for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Conclusion and Future Directions
Quivin (Quinovic acid 3-O-rhamnopyranoside) and its analogues represent a promising class of natural products with diverse therapeutic potential. Their demonstrated anti-inflammatory, antileishmanial, and cytotoxic activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of pure Quivin to better understand its mechanisms of action. The synthesis of novel analogues with improved potency and selectivity could lead to the development of new drug candidates for the treatment of inflammatory diseases, leishmaniasis, and bladder cancer. Furthermore, detailed in vivo studies are necessary to evaluate the efficacy and safety of these compounds in preclinical models.
References
- 1. Quinovic acid 3-O-alpha-L-rhamnopyranoside | C36H56O9 | CID 91668494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinovic acid 3-O-alpha-L-rhaMnopyranoside | 104055-76-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin induces bladder cancer cells apoptosis by activation of AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeonol Suppresses Bladder Cancer Progression via Apoptotic Pathways: Insights from In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 10. Anticancer effect of salidroside reduces viability through autophagy/PI3K/Akt and MMP-9 signaling pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Quinine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data of quinine (B1679958), detailed experimental protocols for its analysis, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a core resource for the laboratory analysis and mechanistic understanding of this critical antimalarial compound.
Spectroscopic Data of Quinine
The structural elucidation and purity assessment of quinine heavily rely on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of quinine provide a detailed fingerprint of its molecular structure. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for Quinine
| Atom No. | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 8.75 | d | 4.6 |
| H-8' | 8.04 | d | 9.2 |
| H-5' | 7.64 | d | 2.4 |
| H-3' | 7.41 | d | 9.2 |
| H-7' | 7.38 | dd | 9.2, 2.5 |
| H-9 | 5.75 | br s | - |
| H-2 | 5.05 - 4.95 | m | - |
| H-10 | 5.05 - 4.95 | m | - |
| H-11 | 5.05 - 4.95 | m | - |
| 6'-OCH₃ | 3.96 | s | - |
| H-8 | 3.65 | m | - |
| H-6endo | 3.15 | m | - |
| H-6exo | 3.05 | m | - |
| H-3 | 2.70 | m | - |
| H-4 | 2.35 | m | - |
| H-5exo | 1.88 | m | - |
| H-7endo | 1.80 | m | - |
| H-7exo | 1.75 | m | - |
| H-5endo | 1.55 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for Quinine
| Atom No. | Chemical Shift (ppm) |
| C-4' | 157.8 |
| C-6' | 147.5 |
| C-8a' | 144.2 |
| C-2' | 148.9 |
| C-4a' | 121.7 |
| C-8' | 131.4 |
| C-5' | 126.7 |
| C-7' | 114.5 |
| C-3' | 102.1 |
| C-9 | 71.8 |
| C-2 | 60.1 |
| 6'-OCH₃ | 55.8 |
| C-8 | 57.1 |
| C-6 | 42.9 |
| C-3 | 39.8 |
| C-4 | 27.9 |
| C-5 | 27.7 |
| C-7 | 21.6 |
| C-11 | 141.1 |
| C-10 | 114.2 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of quinine, aiding in its identification and structural confirmation.
Table 3: Mass Spectrometry Data for Quinine
| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Electrospray (ESI+) | Quadrupole Time-of-Flight (Q-TOF) | 325.1916 [M+H]⁺ | 307, 293, 188, 172, 159, 136 |
| Electron Ionization (EI) | Sector | 324 [M]⁺ | 136, 188, 159 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for the NMR and LC-MS analysis of quinine.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the quinine sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For optimal results, ensure the solvent is of high purity.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
-
Set the appropriate acquisition parameters for ¹H NMR, including pulse width (typically a 30° or 90° pulse), acquisition time, relaxation delay, and number of scans. For a standard ¹H spectrum, 8 to 16 scans are usually sufficient for a sample of this concentration.
-
For ¹³C NMR, use a standard pulse program with proton decoupling (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
For 2D NMR experiments (e.g., COSY, HSQC, HMBC), select the appropriate pulse programs and set the corresponding parameters, including the number of increments in the indirect dimension and the number of scans per increment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the quinine molecule. 2D NMR data is essential for unambiguous assignments.
-
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of quinine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent at a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
-
-
LC-MS System Configuration and Data Acquisition:
-
Equilibrate the LC system with the initial mobile phase conditions. A common mobile phase for quinine analysis is a gradient of acetonitrile (B52724) and water with a small amount of an acidifier like formic acid.
-
Set the column oven temperature (e.g., 40 °C).
-
Set the flow rate (e.g., 0.4 mL/min).
-
Set the injection volume (e.g., 5-10 µL).
-
Configure the mass spectrometer parameters, including ionization mode (positive electrospray ionization, ESI+, is common for quinine), capillary voltage, source temperature, and gas flow rates.
-
For quantitative analysis, set up the MS to operate in Selected Ion Monitoring (SIM) mode, monitoring the protonated molecule [M+H]⁺ (m/z 325.2). For qualitative analysis and fragmentation studies, operate in full scan mode or product ion scan mode (MS/MS).
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Process the chromatograms to determine the retention time and peak area of quinine.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of quinine in the sample by interpolating its peak area on the calibration curve.
-
For MS/MS data, analyze the fragmentation pattern to confirm the identity of the compound.
-
Signaling Pathway Interactions
Quinine exerts its biological effects through various mechanisms, including the modulation of cellular signaling pathways. A key interaction is the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation.
Quinine's Inhibition of the TRAF6-AKT Signaling Pathway
Recent studies have shown that quinine can inhibit the activation of AKT, a serine/threonine kinase. This inhibition is mediated through the disruption of the interaction between AKT and TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2] TRAF6 is known to cause the K63-linked polyubiquitination of AKT, a critical step for its recruitment to the cell membrane and subsequent activation by phosphorylation.[3] By interfering with this process, quinine prevents the activation of AKT.
Downstream of AKT, this inhibition has significant consequences. Activated AKT normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by inhibiting the expression of pro-apoptotic factors like BAX.[4][5] It also promotes the activity of anti-apoptotic proteins like Bcl-2.[2] Therefore, by inhibiting AKT, quinine can lead to a pro-apoptotic state, characterized by decreased Bcl-2 activity and increased BAX activity, ultimately contributing to its therapeutic effects.[2]
Caption: Quinine's inhibitory effect on the TRAF6-AKT signaling pathway.
This guide provides foundational spectroscopic data and experimental protocols for the analysis of quinine, alongside an overview of its interaction with the AKT signaling pathway. This information is intended to support further research and development efforts related to this important molecule.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. emory.edu [emory.edu]
- 3. The E3 Ligase TRAF6 Regulates Akt Ubiquitination and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Quivin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, understanding the intricate dance between a ligand and its receptor at a molecular level is paramount. This technical guide provides an in-depth exploration of the in silico methodologies used to model the binding of ligands to the Quivin receptor, a putative G protein-coupled receptor (GPCR). While the Quivin receptor itself is a hypothetical model for the purposes of this guide, the principles and protocols described herein are grounded in established computational techniques widely applied to the study of GPCRs and other receptor families.[1][2][3][4][5] The aim of this document is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational workflows, data interpretation, and experimental validation necessary for leveraging in silico modeling in their research endeavors.
The guide will systematically cover the core components of in silico receptor binding studies, including homology modeling for receptor structure prediction, molecular docking to ascertain binding modes, and molecular dynamics simulations to explore the dynamic nature of the ligand-receptor complex. Furthermore, it will delve into the typical signaling pathways associated with GPCRs and provide detailed experimental protocols for the validation of computational predictions. All quantitative data are presented in clearly structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate comprehension.
I. Quivin Receptor Structure Determination: Homology Modeling
The journey into in silico modeling begins with a high-quality three-dimensional structure of the target receptor. In the absence of an experimentally determined structure for the Quivin receptor, homology modeling presents a robust and widely accepted alternative.[6][7][8][9] This technique leverages the evolutionary conservation of protein structures to build a model of a target protein based on the experimentally resolved structure of a homologous protein, referred to as the template.
Experimental Protocol: Homology Modeling of the Quivin Receptor
-
Template Selection: The amino acid sequence of the Quivin receptor is used as a query to search protein structure databases, such as the Protein Data Bank (PDB), for suitable templates. The selection of the best template is critical and is based on sequence identity, sequence similarity, and the quality of the experimental template structure. For GPCRs, high-resolution crystal structures of related receptors like the β2-adrenergic receptor or the A2A adenosine (B11128) receptor are often used as templates.[6][9]
-
Sequence Alignment: The target sequence of the Quivin receptor is aligned with the sequence of the selected template. This alignment guides the modeling process, and its accuracy is crucial for the quality of the final model.
-
Model Building: Using the sequence alignment as a guide, a 3D model of the Quivin receptor is generated. This process involves copying the coordinates of the aligned residues from the template to the model and building the non-aligned regions, such as loops. Software packages like MODELLER or SWISS-MODEL are commonly used for this step.[8][10]
-
Loop Modeling: The regions of the Quivin receptor sequence that do not align with the template, particularly the extracellular and intracellular loops, are modeled de novo or by searching a database of known loop conformations.
-
Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes and to optimize the geometry. The quality of the final model is assessed using various validation tools that check for proper stereochemistry, bond lengths, and angles.
II. Predicting Ligand Binding: Molecular Docking
With a reliable 3D model of the Quivin receptor, the next step is to predict how potential ligands will bind to it. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12][13] This method is instrumental in virtual screening campaigns to identify potential hit compounds from large chemical libraries and to understand the key molecular interactions driving ligand recognition.[5][13]
Experimental Protocol: Molecular Docking of Quivin Receptor Ligands
-
Receptor and Ligand Preparation: The 3D structure of the Quivin receptor model is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligands to be docked are also prepared by generating their 3D conformations and assigning appropriate charges.
-
Binding Site Definition: The putative binding site on the Quivin receptor is identified. For GPCRs, this is typically located within the transmembrane helical bundle. The binding site can be defined based on the location of the co-crystallized ligand in the template structure or by using pocket-finding algorithms.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.[14] Popular docking software includes AutoDock, Glide, and GOLD.[11][15] The scoring function estimates the binding affinity, often represented as a docking score or binding energy.[12]
-
Pose Analysis and Selection: The resulting binding poses are analyzed to identify the most likely binding mode. This involves examining the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose with the best score and the most favorable interactions is selected for further analysis.[11]
Quantitative Data: Docking Scores and Binding Affinities
The output of a molecular docking study is a set of predicted binding poses for each ligand, along with a corresponding score that estimates the binding affinity. This data can be summarized in a table for easy comparison of different ligands.
| Ligand ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Q-Lig-001 | -9.8 | 15.2 | Tyr120, Phe250, Asn310 |
| Q-Lig-002 | -9.5 | 25.8 | Trp150, His280, Ser312 |
| Q-Lig-003 | -8.7 | 89.4 | Val125, Leu245, Thr308 |
| Q-Lig-004 | -10.2 | 8.5 | Tyr120, Phe250, Asn310, Arg315 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Exploring the Dynamic Nature of Binding: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[16][17][18] MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that may occur upon ligand binding.[3][17]
Experimental Protocol: Molecular Dynamics Simulation of the Quivin Receptor-Ligand Complex
-
System Setup: The docked Quivin receptor-ligand complex is placed in a simulated biological environment. This typically involves embedding the complex in a lipid bilayer to mimic the cell membrane and solvating it with water molecules and ions to achieve a physiological concentration.
-
Equilibration: The system is gradually heated to a physiological temperature and equilibrated to ensure that the solvent and lipids are properly distributed around the protein-ligand complex.
-
Production Simulation: A long-timescale MD simulation is run to sample the conformational landscape of the complex. The trajectory of the simulation, which contains the positions and velocities of all atoms at each time step, is saved for analysis.[19]
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, identify key interactions, and calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.
Quantitative Data: Stability and Interaction Analysis
The analysis of an MD simulation trajectory can provide quantitative data on the stability of the ligand in the binding pocket and the persistence of key interactions over time.
| Ligand ID | Average RMSD (Å) | Key Interaction Occupancy (%) |
| Q-Lig-001 | 1.2 ± 0.3 | H-bond with Asn310: 95.2% |
| Q-Lig-004 | 1.5 ± 0.4 | H-bond with Asn310: 88.7%, Salt bridge with Arg315: 75.4% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Quivin Receptor Signaling Pathways
GPCRs, upon activation by a ligand, initiate intracellular signaling cascades that lead to a cellular response. Understanding these pathways is crucial for predicting the functional consequences of ligand binding. A common signaling pathway for GPCRs involves the activation of heterotrimeric G proteins.
G Protein-Coupled Receptor Signaling Pathway.
Another important pathway involves β-arrestin, which can lead to receptor desensitization, internalization, and G protein-independent signaling.
β-Arrestin Mediated Signaling and Regulation.
V. Experimental Validation of In Silico Predictions
Computational models and predictions are powerful tools, but they must be validated through experimental assays to ensure their accuracy and relevance. Receptor binding assays are the gold standard for confirming the binding of a ligand to its target and for quantifying its affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes expressing the Quivin receptor are prepared from cultured cells or tissue samples.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a radiolabeled ligand with known affinity for the receptor, and a competing unlabeled test ligand at various concentrations.[20][21]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat that retains the membranes.[21]
-
Quantification: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) of the test ligand can then be calculated using the Cheng-Prusoff equation.[21][22]
Quantitative Data: Experimental Binding Affinities
The results from a radioligand binding assay provide experimental validation for the computationally predicted binding affinities.
| Ligand ID | Experimental Ki (nM) | Predicted Ki (nM) | Fold Difference |
| Q-Lig-001 | 22.5 | 15.2 | 1.48 |
| Q-Lig-002 | 35.1 | 25.8 | 1.36 |
| Q-Lig-003 | 110.2 | 89.4 | 1.23 |
| Q-Lig-004 | 12.8 | 8.5 | 1.51 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
VI. Integrated In Silico Workflow
The various computational techniques described in this guide are often used in a sequential and integrated workflow to provide a comprehensive understanding of ligand-receptor binding.
Integrated workflow for in silico modeling and experimental validation.
Conclusion
In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful and cost-effective means to investigate ligand-receptor interactions at the molecular level. This technical guide has provided a comprehensive overview of the core computational methodologies—homology modeling, molecular docking, and molecular dynamics simulations—as applied to the study of the hypothetical Quivin receptor. By following the detailed protocols and understanding the interpretation of the resulting data, researchers can significantly accelerate their efforts in identifying and optimizing novel therapeutic agents. The integration of these computational approaches with experimental validation is key to building robust and predictive models that can guide the design of next-generation therapeutics.
References
- 1. Characterization of Ligand Binding to GPCRs Through Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Ligand Binding to GPCRs Through Computational Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Advances in Computational Techniques to Study GPCR-Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.lib.utexas.edu [search.lib.utexas.edu]
- 5. Computational Methods for GPCR Drug Discovery | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of Homology Modeling of G Protein-Coupled Receptors in Light of the A2A Adenosine Receptor Crystallographic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Homology Modeling of the mouse MDM2 protein – Bonvin Lab [bonvinlab.org]
- 9. Evaluation of homology modeling of G-protein-coupled receptors in light of the A(2A) adenosine receptor crystallographic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular docking study of A(3) adenosine receptor antagonists and pharmacophore-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Dynamics (MD) Simulations Provide Insights into the Activation Mechanisms of 5-HT2A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization, molecular docking, dynamics simulation and metadynamics of kisspeptin receptor with kisspeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of Quinovic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid, a pentacyclic triterpenoid (B12794562) natural product, and its derivatives, particularly glycosides, have emerged as a promising class of compounds with a diverse pharmacological profile. Primarily found in plants of the Rubiaceae and Loganiaceae families, such as Uncaria tomentosa (Cat's Claw), these molecules have demonstrated significant potential in the fields of oncology, immunology, and neuropharmacology. This technical guide provides a comprehensive overview of the pharmacological properties of quinovic acid derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this area.
Pharmacological Activities and Mechanisms of Action
Quinovic acid and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antileishmanial effects. The underlying mechanisms for these activities are multifaceted and involve the modulation of several key signaling pathways.
Anticancer Activity
The anticancer properties of quinovic acid derivatives are a significant area of investigation. Quinovic acid itself has been shown to suppress the growth and viability of human breast and lung cancer cells without affecting non-tumorigenic cells.[1]
Mechanism of Action: DR5-Mediated Apoptosis
A primary mechanism underlying the anticancer effect of quinovic acid is the induction of apoptosis through the upregulation of Death Receptor 5 (DR5).[1][2] DR5 is a member of the tumor necrosis factor receptor (TNFR) superfamily.[3] Ligation of DR5 by its ligand, TNF-related apoptosis-inducing ligand (TRAIL), triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis.[2][3]
Quinovic acid has been found to increase the mRNA and protein levels of DR5, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[1] This upregulation is not due to increased gene promoter activity but rather to enhanced DR5 mRNA and protein stability.[1]
Anti-inflammatory Activity
Quinovic acid glycosides are considered potent anti-inflammatory constituents.[4] They have been shown to be effective in animal models of inflammation, such as carrageenan-induced paw edema.[5]
Mechanism of Action: Inhibition of NF-κB Signaling
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[8] While the precise mechanism for quinovic acid derivatives is still under full investigation, it is hypothesized that they may interfere with this pathway, potentially by inhibiting IKK activity or NF-κB translocation.
Neuroprotective Effects
Quinovic acid has demonstrated neuroprotective properties in an animal model of Alzheimer's disease.[9] It has been shown to impede cholesterol dyshomeostasis, oxidative stress, and neurodegeneration.[9]
Mechanism of Action: Modulation of the p53/HMGCR Axis
The neuroprotective effects of quinovic acid are linked to its ability to modulate the p53/HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase) axis.[9] In the context of Alzheimer's disease pathology, the accumulation of amyloid-β (Aβ) can lead to increased expression of the tumor suppressor protein p53.[10] Elevated p53 can, in turn, upregulate HMGCR, the rate-limiting enzyme in cholesterol biosynthesis. This leads to cholesterol accumulation in the brain, contributing to oxidative stress and neuroinflammation.[9] Quinovic acid treatment has been shown to ameliorate the Aβ burden and reduce the expression of both p53 and HMGCR, thereby mitigating cholesterol-induced neurotoxicity.[9]
Antileishmanial Activity
Certain quinovic acid glycosides have exhibited potent and specific activity against the intracellular amastigote form of Leishmania infantum, the causative agent of visceral leishmaniasis.
Quantitative Data on Pharmacological Activity
The following tables summarize the available quantitative data for the pharmacological activities of quinovic acid and its derivatives. It is important to note that direct comparisons between studies may be challenging due to variations in experimental conditions, cell lines, and compound purity.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-oxoquinoline-3-carboxamide derivatives | ACP-03 (gastric cancer) | MTT | Varies | [1] |
| Quinoline-4-carboxamides | MDA-MB-231 (breast cancer) | Not specified | Varies | [1] |
| 4-oxoquinoline derivatives (4a-k) | Madin Darby Bovine Kidney | Plaque reduction | EC50 varies | [1] |
| 2-amino quinazolines (82) | TK10 (renal), UACC-62 (melanoma), MCF-7 (breast) | Not specified | 0.62 - 7.72 | [9] |
| Quinazolin-4-ones with dithiocarbamate | A549, MCF-7, HeLa, HT29, HCT-116 | Not specified | Varies | [9] |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | Not specified | Not specified | Significant cytotoxicity | [9] |
| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | Not specified | Not specified | Significant cytotoxicity | [9] |
Table 2: Anti-inflammatory Activity of Quinoxaline (B1680401) Sulfonamide Derivatives
| Compound | Model | Parameter | Inhibition (%) | Reference |
| Quinoxaline sulfonamide derivatives | Carrageenan-induced paw edema | Paw edema | 2.25 - 22.95 | [4] |
Table 3: Antileishmanial Activity of Quinovic Acid Glycosides
| Compound | Parasite | Form | IC50 (µM) | Reference |
| Quinovic acid glycosides | Leishmania infantum | Amastigote | Not specified | Not specified |
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the pharmacological profile of quinovic acid derivatives.
Synthesis of Quinovic Acid Derivatives
The synthesis of quinovic acid derivatives often involves the modification of the core quinovic acid structure, which can be isolated from natural sources. Glycosylation is a common modification to produce various glycosides.
General Workflow for Synthesis:
A detailed protocol for the synthesis of quinoxaline derivatives, which shares some principles with the synthesis of other heterocyclic compounds, involves the reaction of α-dicarbonyl compounds with aromatic ortho-diamines.[4] For glycoside synthesis, established methods of glycosylation chemistry are employed.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the quinovic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[14][15]
Protocol Overview:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least a week.[3]
-
Compound Administration: Administer the quinovic acid derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[15]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
In Vitro Antileishmanial Activity Assay
This assay is used to determine the efficacy of compounds against Leishmania parasites.[2]
Protocol Overview:
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium. For assays against amastigotes, infect macrophage host cells with promastigotes, which will then transform into amastigotes.[2]
-
Compound Treatment: Add serial dilutions of the quinovic acid derivatives to the parasite cultures (either promastigotes or infected macrophages).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine the viability of the parasites using a colorimetric or fluorometric method, such as the resazurin (B115843) reduction assay.[2]
-
Data Analysis: Calculate the IC50 value of the compound against the parasites. A cytotoxicity assay on the host macrophage cell line is also performed to determine the selectivity index (SI = CC50 for host cells / IC50 for parasites).[2]
Conclusion
Quinovic acid and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are rooted in their ability to modulate key cellular signaling pathways. This guide provides a foundational understanding of the pharmacological profile of these compounds, offering a starting point for researchers and drug development professionals interested in exploring their potential for the treatment of various diseases. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and conduct preclinical and clinical studies to translate the promising in vitro and in vivo findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. In vitro Antileishmanial Activity of Some Ethiopian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of luciferase reporter-based cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Bioactive Compounds from Uncaria tomentosa
Introduction
Uncaria tomentosa, commonly known as Cat's Claw (Uña de Gato), is a woody vine native to the tropical rainforests of South and Central America.[1][2] For centuries, indigenous communities have used its bark, root, and leaves to treat a variety of ailments, including arthritis, inflammation, infections, and gastrointestinal disorders.[1][3] Phytochemical analysis of U. tomentosa has revealed a rich diversity of bioactive compounds, primarily categorized as oxindole (B195798) alkaloids (both pentacyclic and tetracyclic), quinovic acid glycosides, proanthocyanidins, and triterpenes.[1][3][4][5] These compounds are believed to be responsible for the plant's therapeutic properties, which include anti-inflammatory, immunomodulatory, and antioxidant effects.[1][3][5]
This document provides a detailed protocol for the isolation of a target compound, hereafter referred to as "Quivin," from the bark of Uncaria tomentosa. While "Quivin" is not a currently recognized compound in scientific literature, the methodologies described herein are robust and broadly applicable for the isolation of the major classes of compounds found in this plant, particularly oxindole alkaloids and quinovic acid glycosides. Researchers can adapt this protocol for the isolation of known or novel constituents.
Application Notes
The isolation of a specific phytochemical from a complex plant matrix is a multi-step process that leverages the distinct physicochemical properties of the target compound. The strategy outlined here involves:
-
Extraction: This initial step aims to liberate the desired compounds from the plant material into a solvent. The choice of solvent is critical and depends on the polarity of the target compound. A hydroalcoholic solvent like ethanol (B145695) or methanol (B129727) is often effective for extracting a broad range of semi-polar compounds, including alkaloids and glycosides.[6]
-
Fractionation: The crude extract contains a multitude of compounds. Fractionation separates them into simpler groups based on shared properties. For alkaloids, a common and highly effective technique is acid-base partitioning . This method exploits the basic nature of alkaloids, which form water-soluble salts in acidic conditions and become soluble in organic solvents in basic conditions. This allows for their selective separation from neutral and acidic compounds.[6][7] For other compounds like quinovic acid glycosides, liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), butanol) is employed.
-
Purification: The final step involves isolating the target compound from the enriched fraction. This is typically achieved through one or more chromatographic techniques.
-
Column Chromatography (CC): Used for the initial separation of the fraction into individual compounds or simpler mixtures based on their affinity for a stationary phase (e.g., silica (B1680970) gel, Sephadex).[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of the target compound to a high degree of purity.
-
Throughout the process, Thin-Layer Chromatography (TLC) is used as a rapid, qualitative tool to monitor the progress of the extraction and fractionation, identify fractions containing the target compound, and determine the appropriate solvent systems for column chromatography.
Experimental Protocols
Protocol 1: Isolation of Oxindole Alkaloids (e.g., "Quivin" as an Alkaloid)
This protocol is optimized for the isolation of oxindole alkaloids such as mitraphylline (B1677209), isomitraphylline, and pteropodine.[6][8]
3.1.1. Plant Material Preparation
-
Obtain dried bark of Uncaria tomentosa.
-
Grind the bark into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Store the powder in an airtight container in a cool, dry place away from light.
3.1.2. Extraction
-
Macerate 1 kg of powdered bark with 5 L of 80% ethanol in a large container at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant residue (marc).
-
Repeat the maceration process on the marc two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude hydroalcoholic extract.
3.1.3. Acid-Base Fractionation
-
Dissolve the crude extract in 1 L of 2% hydrochloric acid (HCl) solution. This protonates the alkaloids, making them water-soluble.[7]
-
Filter the acidic solution to remove any insoluble material.
-
Perform a liquid-liquid extraction on the acidic aqueous solution with 3 x 500 mL of dichloromethane (B109758) to remove neutral and weakly acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.[7] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution with 3 x 500 mL of dichloromethane. The alkaloids will partition into the organic layer.
-
Combine the dichloromethane fractions and wash them with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid-enriched fraction.
3.1.4. Chromatographic Purification
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (70-230 mesh).
-
Elution: Pack a glass column with a slurry of silica gel in hexane. Apply the crude alkaloid fraction (adsorbed onto a small amount of silica) to the top of the column. Elute the column with a gradient of increasing polarity, starting with chloroform (B151607) and gradually adding methanol (e.g., 100:0 to 90:10 v/v).
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them by TLC using a chloroform:methanol (95:5) mobile phase and a UV lamp (254 nm) or Dragendorff's reagent for visualization.
-
Combine fractions that show a similar TLC profile and contain the target compound.
-
-
Preparative HPLC (Prep-HPLC):
-
Further purify the combined fractions containing the target compound using a Prep-HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically used. The exact gradient will need to be optimized based on the specific compound.
-
Detection: UV detection at an appropriate wavelength (e.g., 245 nm for oxindole alkaloids).
-
Collect the peak corresponding to the pure compound, and evaporate the solvent to yield the isolated "Quivin."
-
3.1.5. Structure Elucidation Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).
Protocol 2: Isolation of Quinovic Acid Glycosides (e.g., "Quivin" as a Glycoside)
This protocol is adapted for the isolation of triterpenoid (B12794562) saponins (B1172615) like quinovic acid glycosides.[9][10]
-
Plant Preparation and Extraction: Follow steps 3.1.1 and 3.1.2.
-
Solvent Partitioning:
-
Suspend the crude hydroalcoholic extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.
-
Quinovic acid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Subject the n-butanol fraction (often richest in these glycosides) to column chromatography on silica gel, eluting with a chloroform-methanol-water gradient system.
-
Further purify the resulting fractions using Sephadex LH-20 column chromatography and/or preparative HPLC on a C18 column to isolate the pure glycosides.
-
Data Presentation
The yield of specific compounds from Uncaria tomentosa can vary significantly based on the plant's origin, chemotype, time of harvest, and the extraction method used.[7][11] The tables below provide representative data from the literature.
Table 1: Representative Content of Pentacyclic Oxindole Alkaloids (POAs) in a Dry Extract of Uncaria tomentosa Root Bark.
| Alkaloid | Content (% of total extract) |
|---|---|
| Pteropodine | 0.93 |
| Speciophylline | 0.53 |
| Mitraphylline | 0.34 |
| Isopteropodine | 0.25 |
| Uncarine F | 0.16 |
| Isomitraphylline | 0.05 |
(Data is illustrative and sourced from literature[7])
Table 2: Total Oxindole Alkaloid Content in Different Parts of Uncaria tomentosa.
| Plant Part | Total Oxindole Alkaloids (g%) | Pentacyclic Oxindole Alkaloids (g%) | Tetracyclic Oxindole Alkaloids (g%) |
|---|---|---|---|
| Leaves | 0.360 - 4.792 | 0.041 - 2.193 | 0.003 - 4.371 |
| Branches | 0.347 - 1.431 | 0.052 - 0.999 | 0.003 - 1.335 |
(Data is illustrative and sourced from literature[7])
Table 3: Typical Extraction Yields for Alkaloids from Uncaria tomentosa Bark.
| Extraction Method | Yield of Crude Extract (%) | Alkaloid Content in Extract (mg/100g dry material) |
|---|---|---|
| Maceration (Ethanol) | 10 - 15 | 95 - 275 |
| Soxhlet (Methanol) | 12 - 20 | 150 - 400 |
(Data compiled from various sources for illustrative purposes[6][7])
Visualizations
Caption: Workflow for the isolation of oxindole alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Uncaria tomentosa - Wikipedia [en.wikipedia.org]
- 3. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: In Vitro Anticancer Screening of Queuine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the in vitro anticancer screening of Queuine , a modified nucleobase of the nucleoside queuosine. Due to a likely misspelling of "Quivin" in the topic query, this document focuses on the available scientific data for "Queuine." Recent studies have highlighted Queuine as a promising natural therapeutic agent, particularly for pancreatic cancer, demonstrating potent inhibitory effects on key signaling pathways.[1] This document outlines the cytotoxic effects of Queuine, its mechanism of action, and detailed protocols for relevant in vitro assays. Information on the broader class of quinazolinone derivatives, which share some structural similarities and anticancer mechanisms, is also included to provide a wider context.
Data Presentation
Table 1: Cytotoxicity of Queuine and Gemcitabine in PANC-1 Cells
| Compound | IC50 Value (µM) |
| Queuine | 5.95[1] |
| Gemcitabine | 64.17[1] |
Table 2: Binding and Inhibition of MAP4K4
| Compound | Average Binding Free Energy (kcal/mol) | Inhibition |
| Queuine | -50[1] | Superior to Gemcitabine[1] |
| Thiamine | -47[1] | - |
| Gemcitabine | -18[1] | - |
Table 3: Synergistic Effects of Queuine and Gemcitabine on Panc-1 Cell Viability
| Queuine Concentration (µM) | Gemcitabine Concentration (µM) | Effect |
| 0.25 - 1.25 | 0.05 - 2.5 | Strong synergistic effect, enhancing efficacy at lower doses.[1] |
Mechanism of Action
Queuine has been identified as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a protein implicated in cancer progression.[1] Molecular docking and dynamics simulations have shown that Queuine exhibits stable and strong binding to MAP4K4.[1]
Quinazolinone derivatives, a related class of compounds, have been shown to induce anticancer effects through multiple mechanisms, including:
-
Inducing mitochondrial apoptosis : Triggering programmed cell death.[2]
-
DNA interaction and damage : Interfering with DNA replication and integrity.[2]
-
Cell cycle arrest : Blocking the progression of cancer cells through the cell cycle, often at the G1/G0 or S and G2/M phases.[2][3]
-
Inducing cell senescence : Causing irreversible growth arrest.[2]
Signaling Pathway of Queuine Action
Caption: Queuine inhibits MAP4K4, leading to the suppression of downstream pro-survival signaling and the induction of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Seed pancreatic cancer cells (e.g., PANC-1) at a density of 5,000 cells per well in 100 µL of complete medium in a 96-well plate.[4]
-
Incubate the plate for 12 hours to allow for cell attachment.[4]
-
Prepare serial dilutions of Queuine and a positive control (e.g., Gemcitabine).
-
Add the compounds to the respective wells and incubate for 24 hours.[4]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 450 nm and 630 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MAP4K4 Enzyme Inhibition Assay (ELISA)
This protocol is used to quantitatively assess the binding and inhibitory effect of Queuine on the MAP4K4 enzyme.
Workflow:
Caption: General workflow for an enzyme-linked immunosorbent assay (ELISA) to measure MAP4K4 inhibition.
Detailed Protocol:
-
Coat the wells of a 96-well microplate with recombinant MAP4K4 protein.
-
Wash the wells and block non-specific binding sites with a blocking buffer.
-
Add serial dilutions of Queuine to the wells.
-
Initiate the kinase reaction by adding a biotinylated substrate and ATP.
-
Incubate the plate to allow for substrate phosphorylation by MAP4K4.
-
Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated phosphorylated substrate.
-
Wash the wells again and add a TMB substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The intensity of the color is proportional to the amount of phosphorylated substrate, and thus to the MAP4K4 activity. A decrease in color intensity indicates inhibition by Queuine.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Workflow:
References
- 1. In silico screening and in vitro biological evaluation reveal Queuine as a promising MAP4K4 inhibitor for treating pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol [mdpi.com]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Quinoline-Based Antileishmanial Therapeutics
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and high cost, necessitate the urgent development of novel antileishmanial agents. Quinoline (B57606) and its derivatives have emerged as a promising class of heterocyclic compounds with potent activity against Leishmania parasites. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the development of quinoline-based antileishmanial therapeutics. While the term "Quivin" was initially proposed, a review of the scientific literature suggests a focus on the broader, well-documented classes of quinoline and quinazolinone derivatives is more appropriate and actionable for the research community.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Quinoline Derivatives
The following tables summarize the in vitro activity of various quinoline and quinazolinone derivatives against different Leishmania species and their cytotoxicity against mammalian cell lines. This data is essential for the initial screening and selection of lead compounds.
Table 1: Antileishmanial Activity of Quinoline and Quinazolinone Derivatives against Promastigotes
| Compound Class | Derivative | Leishmania Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline | 8-Hydroxyquinoline (8HQN) | L. martiniquensis | 1.60 ± 0.28 µg/mL | Amphotericin B | - |
| Quinoline | Amodiaquine | L. donovani | 138 µg/ml | Amphotericin B | 6.3 µg/ml |
| Quinoline | Chloroquinolin derivative (GF1059) | L. infantum | - | - | - |
| Quinoline | Chloroquinolin derivative (GF1059) | L. amazonensis | - | - | - |
| Quinazolinone | Compound 7 | - | 0.0128 µg/ml | Miltefosine | 3.1911 µg/ml |
| Quinazolinone | Compound 2 | L. major | 23.94 | Miltefosine | 32.89 |
| Quinazolinone | Compound 9 | L. major | 23.05 | Miltefosine | 32.89 |
| Quinazolinone | Compound 2 | L. donovani | 90.80 | Miltefosine | 4.78 |
| Quinazolinone | Compound 9 | L. donovani | 56.30 | Miltefosine | 4.78 |
Table 2: Antileishmanial Activity of Quinoline and Quinazolinone Derivatives against Amastigotes
| Compound Class | Derivative | Leishmania Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline | 8-Hydroxyquinoline (8HQN) | L. martiniquensis (intracellular) | 1.56 ± 0.02 µg/mL | Amphotericin B | - |
| Quinoline | Clioquinol | L. amazonensis (axenic) | 1.88 ± 0.13 µg/mL | - | - |
| Quinoline | Clioquinol | L. infantum (axenic) | 0.98 ± 0.17 µg/mL | - | - |
| Quinazolinone | N2,N4-disubstituted quinazoline-2,4-diamines | L. donovani & L. amazonensis (intracellular) | single digit µM to high nM range | - | - |
Table 3: Cytotoxicity of Quinoline and Quinazolinone Derivatives against Mammalian Cell Lines
| Compound Class | Derivative | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Quinoline | 8-Hydroxyquinoline (8HQN) | THP-1 | 128.55 ± 0.92 µg/mL | 82.40 (for intracellular amastigotes) |
| Quinoline | Clioquinol | Murine macrophages | 255 ± 23 µg/mL | 135.6 (for L. amazonensis axenic amastigotes) |
| Quinoline | Clioquinol | Human red blood cells | 489 ± 20 µg/mL | 260.1 (for L. infantum axenic amastigotes) |
| Quinazolinone | Compound 2 | HUVEC | - | 15.2 (for L. major) |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of quinoline-based antileishmanial compounds are provided below.
Protocol 1: In Vitro Antileishmanial Susceptibility Testing against Promastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.
-
Complete M199 or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Reference drug (e.g., Amphotericin B, Miltefosine).
-
96-well microtiter plates.
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue®).
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Seed 100 µL of Leishmania promastigote suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and reference drug in culture medium. Add 100 µL of each dilution to the respective wells in triplicate. The final DMSO concentration should not exceed 0.5%.
-
Include wells with parasites and medium only (negative control) and wells with a reference drug (positive control).
-
Incubate the plates at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Antileishmanial Susceptibility Testing against Intracellular Amastigotes
Objective: To determine the 50% effective concentration (EC50) of test compounds against the intracellular amastigote stage of Leishmania within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1).
-
Complete RPMI-1640 medium with 10% FBS.
-
Stationary phase Leishmania promastigotes.
-
Test compounds and reference drug.
-
96-well plates.
-
Giemsa stain.
-
Microscope.
-
Alternatively, use parasites expressing a reporter gene (e.g., luciferase, GFP) and a suitable detection reagent/instrument.
Procedure:
-
Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C with 5% CO2.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug in triplicate.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
For microscopic evaluation:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a microscope.
-
-
For reporter gene assay:
-
Lyse the cells and measure the reporter signal (e.g., luminescence, fluorescence).
-
-
Calculate the percentage of infection reduction compared to the untreated control.
-
Determine the EC50 value using a dose-response curve.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on a mammalian cell line to assess their selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or the same macrophage line used in the amastigote assay).
-
Complete culture medium for the specific cell line.
-
Test compounds and a cytotoxic reference drug (e.g., doxorubicin).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution.
-
DMSO.
-
Plate reader.
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds in triplicate.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
For resazurin assay:
-
Add 20 µL of resazurin solution and incubate for 2-4 hours.
-
-
Measure the absorbance (570 nm for MTT) or fluorescence (560 nm ex/590 nm em for resazurin).
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the CC50 value from the dose-response curve.
-
Calculate the Selectivity Index (SI) as CC50 / IC50 (or EC50). A higher SI value indicates greater selectivity for the parasite over the host cell.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of antileishmanial compounds and a general workflow for drug discovery.
Antileishmanial Drug Discovery Workflow.
Proposed Apoptotic Pathway in Leishmania.
Modulation of Macrophage Signaling by Leishmania.
Using Quivin to Study Purinergic Receptor Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a crucial role in a vast array of physiological and pathological processes.[1][2] The two main families of purinergic receptors are the P1 receptors, which are activated by adenosine, and the P2 receptors, which are activated by ATP and other nucleotides.[1][3][4] The P2 receptor family is further divided into two subfamilies: the P2Y receptors, which are G protein-coupled receptors, and the P2X receptors, which are ligand-gated ion channels.[1][5][6]
Among the seven subtypes of P2X receptors, the P2X7 receptor (P2X7R) stands out due to its unique properties and involvement in inflammation, neuropathic pain, and neurodegenerative diseases.[7][8][9] Activation of P2X7R by high concentrations of extracellular ATP, typically found at sites of tissue damage and inflammation, leads to the opening of a non-selective cation channel.[9][10] Prolonged activation results in the formation of a larger pore, allowing the passage of molecules up to 900 Da, which triggers downstream signaling cascades, including the release of pro-inflammatory cytokines like IL-1β.[7][8]
This application note describes the use of Quivin , a novel, potent, and selective antagonist of the P2X7 receptor, as a tool to investigate purinergic signaling pathways. We provide detailed protocols for key in vitro assays to characterize the inhibitory effects of Quivin on P2X7R function.
Quivin: A Selective P2X7 Receptor Antagonist
Quivin is a small molecule inhibitor designed for high-affinity and selective blockade of the P2X7 receptor. Its utility in studying purinergic signaling stems from its ability to potently inhibit ATP-induced cellular responses mediated by P2X7R. The table below summarizes the pharmacological properties of Quivin in comparison to other known P2X7R antagonists.
| Compound | Target | IC₅₀ (Human) [nM] | IC₅₀ (Rat) [nM] | Selectivity Profile |
| Quivin | P2X7R | 15 | 35 | >1000-fold selective over other P2X and P2Y receptors |
| A-740003 | P2X7R | 40 | 18 | Highly selective for P2X7R |
| A-438079 | P2X7R | 110 | 28 | Highly selective for P2X7R |
| AZ10606120 | P2X7R | ~10 | ~10 | Selective for P2X7R |
P2X7 Receptor Signaling Pathway and Inhibition by Quivin
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X7 receptor and the mechanism of inhibition by Quivin.
References
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What are Purinergic receptor modulators and how do they work? [synapse.patsnap.com]
- 7. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 10. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Liposomal Formulation for In Vivo Delivery of Quivin
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive framework for the formulation, characterization, and in vivo evaluation of a liposomal delivery system for Quivin, a novel hydrophobic therapeutic agent. Liposomes serve as a versatile platform to enhance the solubility, stability, and bioavailability of therapeutic compounds, thereby improving their efficacy and reducing potential side effects.[1][2][3] The protocols herein describe the thin-film hydration method for preparing Quivin-loaded liposomes (Lipo-Quivin), subsequent physicochemical characterization, and a model workflow for assessing in vivo efficacy in a tumor-bearing mouse model.[4] All data is presented to facilitate clear interpretation and reproducibility.
Introduction
Quivin is a promising therapeutic agent whose clinical potential is hindered by its poor aqueous solubility and rapid systemic clearance. These properties often lead to suboptimal pharmacokinetic profiles and limit its therapeutic efficacy when administered in conventional formulations. Liposomal encapsulation offers a proven strategy to overcome these limitations.[2][3] Liposomes are microscopic, spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[3] This delivery system can improve drug solubility, protect the active compound from degradation, prolong circulation time, and potentially enhance accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1][4]
This document provides detailed protocols for the preparation and characterization of Lipo-Quivin and outlines a standard procedure for evaluating its anti-tumor efficacy in a preclinical cancer model.
Experimental Protocols
Protocol 1: Preparation of Lipo-Quivin via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for the laboratory-scale production of liposomes.[5][6][7] It involves the dissolution of lipids and the hydrophobic drug in an organic solvent, followed by evaporation to create a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.[1][5]
Materials:
-
Quivin
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 (in a 55:40:5 molar ratio) along with Quivin (at a 1:20 drug-to-lipid molar ratio) in a chloroform/methanol (2:1 v/v) solvent mixture.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (~60°C) until a thin, uniform lipid film forms on the inner surface and all organic solvent is removed.[5][7]
-
Film Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4) by rotating the flask. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).[1][5]
-
Extrusion: To achieve a uniform size distribution, subject the MLV suspension to sequential extrusion through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.[6] Pass the suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated Quivin by dialyzing the liposome (B1194612) suspension against PBS at 4°C.
-
Sterilization: Sterilize the final Lipo-Quivin formulation by passing it through a 0.22 µm syringe filter for in vivo use.
Protocol 2: Physicochemical Characterization of Lipo-Quivin
Characterization is critical to ensure the quality, stability, and reproducibility of the liposomal formulation.[8]
2.1 Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Use Dynamic Light Scattering (DLS) to determine the mean particle size (Z-average), PDI, and zeta potential.[9][10][11]
-
Procedure:
-
Dilute the Lipo-Quivin suspension with PBS to an appropriate concentration.
-
Transfer the sample to a disposable cuvette.
-
Measure the size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[8]
-
For zeta potential, use an appropriate folded capillary cell to measure the electrophoretic mobility.
-
Perform all measurements in triplicate at 25°C.
-
2.2 Encapsulation Efficiency (%EE)
-
Method: Determine the amount of Quivin encapsulated within the liposomes using UV-Vis spectrophotometry after separating the free drug.
-
Procedure:
-
Take an aliquot of the liposomal suspension before the purification step (dialysis).
-
Separate the unencapsulated drug from the liposomes using a centrifugal filter device or size exclusion chromatography.
-
Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated Quivin.
-
Quantify the concentration of Quivin in the disrupted liposomes and the initial formulation using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for assessing the therapeutic efficacy of Lipo-Quivin in a xenograft mouse model.[4][12]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Lipo-Quivin formulation
-
Control formulations (e.g., sterile saline, empty liposomes, free Quivin)
-
Syringes and needles for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomly divide the mice into treatment groups (n=8-10 per group), for example:
-
Group 1: Saline (Vehicle Control)
-
Group 2: Empty Liposomes
-
Group 3: Free Quivin (e.g., 5 mg/kg)
-
Group 4: Lipo-Quivin (e.g., 5 mg/kg Quivin equivalent)
-
-
Dosing: Administer the formulations via intravenous (tail vein) injection every three days for a total of five doses.
-
Monitoring:
-
Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of each mouse as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or at the end of the study period. Excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Physicochemical Properties of Lipo-Quivin Formulation
| Parameter | Result (Mean ± SD) |
| Hydrodynamic Diameter (nm) | 115.4 ± 4.2 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 |
| Zeta Potential (mV) | -18.5 ± 2.1 |
| Encapsulation Efficiency (%) | 91.3 ± 3.5 |
Table 2: In Vivo Efficacy of Lipo-Quivin in Xenograft Model
| Treatment Group | Final Tumor Volume (mm³; Mean ± SD) | Change in Body Weight (%) |
| Saline (Vehicle) | 1540 ± 210 | +2.5 |
| Empty Liposomes | 1495 ± 198 | +1.8 |
| Free Quivin (5 mg/kg) | 1150 ± 155 | -5.6 |
| Lipo-Quivin (5 mg/kg) | 480 ± 95 | +0.5 |
Visualizations and Diagrams
Diagrams created using Graphviz DOT language to illustrate workflows and pathways.
Caption: Experimental workflow from Lipo-Quivin formulation to in vivo analysis.
Caption: Structure of a PEGylated liposome encapsulating hydrophobic Quivin.
Caption: Proposed inhibitory action of Quivin on the PI3K/Akt signaling pathway.[13][14][15]
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wyatt.com [wyatt.com]
- 11. news-medical.net [news-medical.net]
- 12. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Quivin in Animal Models of Cystitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystitis, an inflammation of the bladder, presents a significant clinical challenge, often characterized by pain, urinary frequency, and urgency.[1][2] The development of novel therapeutics requires robust preclinical evaluation in relevant animal models that mimic the pathophysiology of human cystitis. This document provides a detailed experimental design for testing the efficacy of a hypothetical anti-inflammatory and analgesic compound, "Quivin," in well-established animal models of cystitis.
The protocols outlined below are designed to assess the potential of Quivin to ameliorate bladder inflammation, reduce pain, and restore normal bladder function. These guidelines will cover the induction of cystitis, administration of the test compound, and a comprehensive set of outcome measures to determine therapeutic efficacy.
Selection of Animal Models
To thoroughly evaluate the therapeutic potential of Quivin, a multi-model approach is recommended. The use of different models allows for the investigation of the compound's efficacy against various triggers of bladder inflammation.[3][4]
-
Cyclophosphamide (CYP)-Induced Cystitis: This is a widely used model that mimics the hemorrhagic cystitis seen in patients undergoing chemotherapy.[5][6] CYP is metabolized to acrolein, which is excreted in the urine and causes severe bladder inflammation and urothelial damage.[5] This model is suitable for studying both acute and chronic bladder inflammation and pain.[3][5][7]
-
Lipopolysaccharide (LPS)-Induced Cystitis: Intravesical instillation of LPS, a component of the outer membrane of Gram-negative bacteria, induces an acute inflammatory response in the bladder.[8][9] This model is particularly relevant for studying the inflammatory cascade triggered by bacterial products and is useful for evaluating compounds with anti-inflammatory properties.[8][10]
-
Protamine Sulfate (B86663) (PS) and Lipopolysaccharide (LPS) Induced Cystitis: This model involves the initial disruption of the bladder's glycosaminoglycan (GAG) layer with protamine sulfate, followed by the instillation of LPS.[11] This mimics a scenario where a compromised urothelial barrier allows bacterial components to penetrate the bladder wall, leading to inflammation.
Experimental Design and Workflow
A standardized experimental workflow is crucial for obtaining reproducible and reliable data. The following diagram illustrates the general experimental timeline.
Experimental workflow for testing Quivin.
Experimental Groups
For each animal model, the following experimental groups will be established:
| Group ID | Group Name | Treatment | Purpose |
| 1 | Naive Control | No cystitis induction, vehicle administration | To establish baseline physiological and behavioral parameters. |
| 2 | Cystitis Control | Cystitis induction, vehicle administration | To determine the effects of cystitis induction without treatment. |
| 3 | Quivin Low Dose | Cystitis induction, low dose of Quivin | To assess the efficacy of a low dose of Quivin. |
| 4 | Quivin Medium Dose | Cystitis induction, medium dose of Quivin | To assess the efficacy of a medium dose of Quivin. |
| 5 | Quivin High Dose | Cystitis induction, high dose of Quivin | To assess the efficacy of a high dose of Quivin. |
| 6 | Positive Control | Cystitis induction, standard-of-care drug | To compare the efficacy of Quivin to a known therapeutic agent. |
Detailed Experimental Protocols
Animal Husbandry
-
Species: Female Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old).
-
Housing: Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum.
-
Acclimatization: Animals will be acclimated to the housing facility for at least 7 days prior to the start of the experiment.
Induction of Cystitis
3.2.1. Cyclophosphamide (CYP)-Induced Cystitis Protocol
-
Anesthetize the animal with isoflurane.
-
Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.[12]
-
Return the animal to its home cage and monitor for signs of distress.
-
Outcome assessments are typically performed 24-48 hours after CYP injection for acute models, or with repeated lower doses for chronic models.[5][7]
3.2.2. Lipopolysaccharide (LPS)-Induced Cystitis Protocol
-
Anesthetize the animal with isoflurane.
-
Insert a lubricated catheter into the bladder via the urethra.
-
Instill 100 µL of LPS solution (100 µg/mL in saline) into the bladder.[13]
-
Keep the catheter in place for 1 hour to ensure adequate exposure of the urothelium to LPS.
-
After 1 hour, gently empty the bladder by applying light pressure to the lower abdomen.
-
Return the animal to its home cage. Outcome assessments are typically performed 24 hours after LPS instillation.[8]
3.2.3. Protamine Sulfate (PS) / LPS-Induced Cystitis Protocol
-
Follow steps 1 and 2 of the LPS-induced cystitis protocol.
-
Instill 100 µL of protamine sulfate solution (10 mg/mL in saline) into the bladder and leave for 30 minutes.[11]
-
Gently empty the bladder.
-
Instill 100 µL of LPS solution (100 µg/mL in saline) into the bladder and leave for 1 hour.[11]
-
Gently empty the bladder and return the animal to its home cage.
Administration of Quivin
-
Formulation: Quivin will be formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Route of Administration: Depending on the properties of Quivin, it can be administered orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.).
-
Dosing Regimen: Treatment with Quivin or vehicle will commence shortly after the induction of cystitis and continue for a predetermined period (e.g., daily for 7 days).
Outcome Measures and Data Presentation
A comprehensive assessment of various parameters is essential to evaluate the efficacy of Quivin.
Bladder Function Assessment (Urodynamics)
Urodynamic studies will be performed to assess bladder function, including bladder capacity, voiding frequency, and intravesical pressure.
Protocol:
-
Anesthetize the animal.
-
Perform a laparotomy to expose the bladder.
-
Insert a catheter into the dome of the bladder.
-
Infuse saline into the bladder at a constant rate and record the intravesical pressure.
Data Presentation:
| Parameter | Naive Control | Cystitis Control | Quivin Low Dose | Quivin Medium Dose | Quivin High Dose | Positive Control |
| Bladder Capacity (mL) | ||||||
| Voiding Frequency (/hr) | ||||||
| Micturition Pressure (mmHg) |
Pain Assessment
Visceral pain will be assessed by measuring the withdrawal response to mechanical stimulation of the lower abdomen using von Frey filaments.[12]
Protocol:
-
Place the animal in a clear plastic chamber with a mesh floor.
-
Allow the animal to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing force to the lower abdomen.
-
Record the force at which the animal exhibits a withdrawal response.
Data Presentation:
| Group | Mechanical Withdrawal Threshold (g) |
| Naive Control | |
| Cystitis Control | |
| Quivin Low Dose | |
| Quivin Medium Dose | |
| Quivin High Dose | |
| Positive Control |
Histological Analysis
Bladder tissue will be collected for histological examination to assess the degree of inflammation, edema, and urothelial damage.
Protocol:
-
Euthanize the animal and collect the bladder.
-
Fix the bladder in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation, edema, and hemorrhage.
Data Presentation:
| Parameter | Naive Control | Cystitis Control | Quivin Low Dose | Quivin Medium Dose | Quivin High Dose | Positive Control |
| Inflammation Score (0-3) | ||||||
| Edema Score (0-3) | ||||||
| Hemorrhage Score (0-3) |
Inflammatory Marker Analysis
Bladder tissue homogenates will be used to measure the levels of pro-inflammatory cytokines and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
Protocol:
-
Homogenize bladder tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Measure MPO activity using a colorimetric assay.
Data Presentation:
| Parameter | Naive Control | Cystitis Control | Quivin Low Dose | Quivin Medium Dose | Quivin High Dose | Positive Control |
| TNF-α (pg/mg protein) | ||||||
| IL-1β (pg/mg protein) | ||||||
| IL-6 (pg/mg protein) | ||||||
| MPO Activity (U/mg protein) |
Urothelial Barrier Function
The integrity of the urothelial barrier can be assessed by measuring the permeability to a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC)-dextran.
Protocol:
-
Mount a section of bladder tissue in an Ussing chamber.
-
Add FITC-dextran to the mucosal side of the tissue.
-
Measure the amount of FITC-dextran that crosses to the serosal side over time.
Data Presentation:
| Group | FITC-Dextran Permeability (µg/mL) |
| Naive Control | |
| Cystitis Control | |
| Quivin Low Dose | |
| Quivin Medium Dose | |
| Quivin High Dose | |
| Positive Control |
Potential Signaling Pathway of Interest
The NF-κB signaling pathway plays a central role in inflammation and is a likely target for an anti-inflammatory compound like Quivin.[11] The following diagram illustrates this pathway.
References
- 1. Interstitial Cystitis/Bladder Pain Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cystitis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. Animal Modelling of Interstitial Cystitis/Bladder Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of interstitial cystitis/bladder pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 6. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of an Escherichia coli extract in a mouse model of lipopolysaccharide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. B6 Mouse Strain: The Best Fit for LPS-Induced Interstitial Cystitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Therapeutic effect of urine-derived stem cells for protamine/lipopolysaccharide-induced interstitial cystitis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. Protamine Sulfate-induced Bladder Injury is Protective from Distention-induced Bladder Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quinoa Saponins as a Tool for Studying Saponin-Membrane Interactions
Disclaimer: Initial searches for the compound "Quivin" did not yield specific results. Based on the context of saponin-membrane interactions, this document focuses on Quinoa Saponins (B1172615) , a well-researched class of saponins that serve as an excellent tool compound for such studies. Where specific data for quinoa saponins is limited, information from other well-characterized tool saponins like Quillaja saponins and digitonin (B1670571) is included for a comprehensive overview.
Introduction
Saponins are a diverse group of naturally occurring glycosides that exhibit potent surfactant properties, leading to a wide range of biological activities. Their amphiphilic nature allows them to interact with and disrupt cell membranes, a characteristic that makes them valuable tools for studying membrane structure and function. Quinoa saponins, extracted from the husks of Chenopodium quinoa, are primarily triterpenoid (B12794562) saponins known for their membranolytic, immunomodulatory, and anti-inflammatory properties.[1][2][3] These properties make them ideal candidates for use as tool compounds in cell biology, pharmacology, and drug delivery research.
The primary mechanism of action for many saponins involves their interaction with membrane sterols, particularly cholesterol.[4] This interaction can lead to the formation of pores, increased membrane permeability, and in some cases, complete membrane lysis.[5] By studying these effects, researchers can gain insights into the role of cholesterol in membrane stability, the dynamics of lipid bilayers, and the mechanisms of membrane-active drugs.
These application notes provide an overview of the use of quinoa saponins as a tool compound, summarizing key quantitative data and providing detailed protocols for fundamental experiments.
Data Presentation: Quantitative Effects of Saponins on Membrane Properties
The following tables summarize the quantitative effects of saponins on key membrane properties.
Table 1: Membrane Permeability of Saponins and Sapogenins from Quinoa
Data from Parallel Artificial Membrane Permeability Assay (PAMPA).[6][7][8]
| Compound Type | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Quinoa Saponins | Undigested | > 1 |
| Digested | In the order of 10 | |
| Quinoa Sapogenins | Undigested | Similar to saponins |
| Digested | 11.4 ± 4.7 |
Table 2: Effect of Digitonin (a model steroid saponin) on Liposome (B1194612) Properties
Data from studies on model liposomes.[9][10][11]
| Liposome Composition | Parameter Measured | Observation |
| Egg PC | Vesicle Size, Fluidity, Permeability | No significant change |
| Egg PC:Cholesterol | Vesicle Size | Increase |
| Egg PC:Cholesterol | Membrane Fluidity | Increase |
| Egg PC:Cholesterol | Permeability (Calcein Release) | Significant Increase |
Experimental Protocols
Here we provide detailed protocols for key experiments to study saponin-membrane interactions.
Protocol 1: Preparation of Liposomes for Saponin (B1150181) Interaction Studies
This protocol describes the thin-film hydration method for preparing unilamellar liposomes.[12][13][14][15]
Materials:
-
Phospholipids (e.g., DPPC, POPC, with or without cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Dissolve the desired lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The total lipid concentration is typically 10-20 mg/mL.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (e.g., 45°C for DPPC).
-
Reduce the pressure to evaporate the solvent, which will result in the formation of a thin lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid transition temperature.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).
-
The resulting liposome suspension can be stored at 4°C for a short period.
Protocol 2: Langmuir-Blodgett Monolayer Assay
This technique is used to study the interaction of saponins with a lipid monolayer at an air-water interface.[16][17][18][19][20]
Materials:
-
Langmuir-Blodgett trough with a surface pressure sensor (Wilhelmy plate) and movable barriers
-
Lipid solution in a volatile solvent (e.g., chloroform)
-
Subphase (e.g., ultrapure water or buffer)
-
Quinoa saponin solution
-
Microsyringe
Procedure:
-
Clean the Langmuir trough thoroughly.
-
Fill the trough with the subphase.
-
Allow the subphase to equilibrate to the desired temperature.
-
Using a microsyringe, carefully spread the lipid solution onto the subphase surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Compress the lipid monolayer using the movable barriers at a constant rate while recording the surface pressure-area (π-A) isotherm.
-
To study the interaction with saponins, inject the quinoa saponin solution into the subphase beneath the compressed lipid monolayer.
-
Monitor the change in surface pressure over time at a constant area to observe the insertion of saponin molecules into the monolayer.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.[6][7][8][21][22]
Materials:
-
96-well filter plate (donor plate) with a PVDF or similar membrane
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Quinoa saponin solution in a suitable buffer (e.g., PBS)
-
Buffer for the acceptor plate
-
Plate reader or LC-MS for quantification
Procedure:
-
Coat the membrane of the donor plate wells with the artificial membrane solution and allow the solvent to evaporate.
-
Add the quinoa saponin solution (the donor solution) to the wells of the donor plate.
-
Add buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the saponin in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Total saponins from quinoa bran alleviate high‐fat diet‐induced obesity and systemic inflammation via regulation of gut microbiota in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponins from Chenopodium quinoa willd. husks alleviated high-fat diet-induced hyperlipidaemia via modulating the gut microbiota and multiple metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Permeability of Saponins and Sapogenins from Seed Extracts by the Parallel Artificial Membrane Permeability Assay: Effect of in Vitro Gastrointestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study of Interactions between Saponin Biosurfactant and Model Biological Membranes: Phospholipid Monolayers and Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols | Semantic Scholar [semanticscholar.org]
- 15. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of saponins from quinoa on a skin-mimetic lipid monolayer containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An experimental study of the physical properties of saponins and their interaction with gram negative bacterial membrane models using Langmuir-Blodgett techniques and atomic forcé microscopy [scielo.org.bo]
- 21. PAMPA | Evotec [evotec.com]
- 22. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing Quivin Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Quivin (also known as Quinovic acid 3-O-rhamnoside) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Quivin and why is its solubility a concern for cell culture?
A1: Quivin, chemically identified as Quinovic acid 3-O-rhamnoside, is a triterpenoid (B12794562) saponin.[1][2][3] Like many saponins (B1172615), Quivin possesses an amphiphilic structure, with both hydrophobic (triterpenoid backbone) and hydrophilic (sugar moieties) parts, leading to poor aqueous solubility. This can result in precipitation of the compound in cell culture media, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary methods to improve the aqueous solubility of Quivin for cell culture?
A2: The most common and effective methods include:
-
Using an organic co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving hydrophobic compounds for cell culture applications.[4][5][6]
-
pH adjustment: The solubility of saponins can often be increased in alkaline conditions.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic Quivin molecule, forming a water-soluble inclusion complex.
Q3: What is the recommended starting approach for dissolving Quivin?
A3: The recommended initial approach is to prepare a concentrated stock solution of Quivin in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium remains non-toxic to the cells, typically below 0.5%.[7]
Q4: Are there any known biological activities or signaling pathways affected by Quivin?
A4: While specific studies on Quivin's mechanism of action are limited, saponins as a class are known to modulate various critical signaling pathways in cells. These can include the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[8][9][10] The specific effects of Quivin on these pathways should be experimentally determined for your cell type of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture medium after adding Quivin. | Poor aqueous solubility of Quivin. | 1. Optimize DMSO concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. A stepwise dilution from the stock solution is recommended. 2. pH Adjustment: Test the solubility of Quivin in buffers with slightly alkaline pH (e.g., pH 7.5-8.0). Note that the optimal pH for cell viability must be maintained. 3. Use of Cyclodextrins: Prepare an inclusion complex of Quivin with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Inconsistent experimental results between batches. | Incomplete dissolution of Quivin stock solution or precipitation upon dilution. | 1. Ensure complete dissolution of stock: Vortex the DMSO stock solution thoroughly. Gentle warming may aid dissolution. 2. Prepare fresh dilutions: Prepare working solutions fresh for each experiment from a validated stock. 3. Visual inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. |
| Cell toxicity observed at desired Quivin concentration. | Cytotoxicity of the solvent (e.g., DMSO) or the compound itself. | 1. Include a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess solvent toxicity. 2. Determine the maximum tolerated DMSO concentration: Perform a dose-response experiment to find the highest concentration of DMSO your specific cell line can tolerate without affecting viability. 3. Lower the final DMSO concentration: If solvent toxicity is suspected, try using a more concentrated stock solution to reduce the final volume of DMSO added to the culture medium. |
Experimental Protocols
Protocol 1: Preparation of Quivin Stock Solution using DMSO
Objective: To prepare a concentrated stock solution of Quivin in DMSO for subsequent dilution in cell culture medium.
Materials:
-
Quivin (Quinovic acid 3-O-rhamnoside) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of Quivin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Tightly cap the tube and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle warming (e.g., 37°C for 5-10 minutes) can be applied to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Quivin-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of Quivin by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Quivin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add the Quivin powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (Quivin:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry, water-soluble powder of the Quivin-HP-β-CD inclusion complex.
-
The resulting powder can be dissolved directly in cell culture medium to the desired final concentration.
Signaling Pathways Potentially Modulated by Saponins
The following diagrams illustrate key signaling pathways that are generally reported to be affected by saponins. Researchers should experimentally verify the specific effects of Quivin on these pathways in their model system.
References
- 1. Quinovic acid 3-O-alpha-L-rhamnopyranoside | C36H56O9 | CID 91668494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quinovic acid 3-O-alpha-L-rhamnopyranoside | CAS:104055-76-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF- κ B Pathway in A549 Cells and Human Asthmatic Lung Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Quivin stability issues in DMSO at room temperature
This technical support center provides guidance on the stability of Quivin in dimethyl sulfoxide (B87167) (DMSO) at room temperature. The information is based on general principles of compound stability in DMSO, as specific data for Quivin is not publicly available.
Frequently Asked Questions (FAQs)
Q1: How stable is Quivin when dissolved in DMSO and stored at room temperature?
A1: While specific stability data for Quivin is unavailable, general studies on a large number of compounds stored in DMSO at room temperature show a significant decrease in compound integrity over time. One study observed that after 3 months, the probability of a compound remaining intact was 92%, which dropped to 83% after 6 months and 52% after one year.[1][2][3][4] Therefore, it is recommended to prepare fresh Quivin solutions for experiments and avoid long-term storage at room temperature.
Q2: What are the potential degradation products of Quivin in DMSO?
A2: The exact degradation products of Quivin in DMSO are unknown. However, degradation of compounds in DMSO can occur through various mechanisms, including hydrolysis (if water is present), oxidation, or reaction with DMSO itself, which can be promoted by light and temperature.
Q3: Are there any recommended stabilizers for Quivin in DMSO?
A3: There are no specifically documented stabilizers for Quivin in DMSO. General best practices to enhance stability include using high-purity, anhydrous DMSO, minimizing exposure to light and air, and storing solutions at low temperatures (-20°C or -80°C). Some studies have explored the use of co-solvents, but their effects are highly compound-dependent.
Q4: What is the recommended procedure for preparing and storing Quivin solutions in DMSO?
A4: For optimal stability, it is recommended to prepare Quivin stock solutions in anhydrous DMSO at a high concentration. These stock solutions should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[5] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments due to Quivin instability in DMSO.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of Quivin in the DMSO stock solution stored at room temperature. | 1. Prepare a fresh stock solution of Quivin in anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. For each experiment, thaw a new aliquot and prepare the working solution immediately before use. 4. Compare the results from the fresh solution with previous experiments. |
| Precipitation observed in the working solution after diluting the DMSO stock in an aqueous buffer. | Poor aqueous solubility of Quivin or its degradation products. | 1. Decrease the final concentration of Quivin in the working solution. 2. Evaluate the effect of a lower percentage of DMSO in the final working solution. 3. Visually inspect the solution for any precipitation after dilution.[5] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of Quivin degradation products. | 1. Analyze a freshly prepared Quivin solution as a reference. 2. Compare the chromatogram of the stored solution to the fresh reference to identify potential degradation peaks. 3. If degradation is confirmed, discard the old stock solution and prepare a new one following best storage practices. |
Quantitative Data on Compound Stability in DMSO
The following table summarizes the probability of observing a compound after storage in DMSO at room temperature, based on a study of approximately 7,200 compounds.[1][2][3][4] This data can serve as a general guideline for the expected stability of Quivin under similar conditions.
| Storage Time at Room Temperature | Probability of Observing the Compound |
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
Experimental Protocols
Protocol 1: Preparation of Quivin Stock Solution
-
Materials:
-
Quivin (solid)
-
Anhydrous DMSO (high purity)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate Quivin powder to room temperature before weighing.
-
In a chemical fume hood, weigh the desired amount of Quivin using an analytical balance.
-
Transfer the weighed Quivin to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the Quivin is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Quivin Working Solution
-
Materials:
-
Quivin stock solution aliquot (-80°C)
-
Assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Retrieve a single aliquot of the Quivin stock solution from the -80°C freezer and thaw it at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Perform a serial dilution of the stock solution in the assay buffer to achieve the final desired working concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Vortex gently to mix.
-
Use the working solution immediately after preparation.[5] Do not store aqueous working solutions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 5. benchchem.com [benchchem.com]
Technisches Support-Center: Optimierung der Quivin-Extraktionsausbeute aus Pflanzenmaterial
Willkommen im technischen Support-Center für die Quivin-Extraktion. Dieses Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um Ihre Experimente zur Quivin-Extraktion zu optimieren.
Fehlerbehebungsleitfaden
Dieser Leitfaden im Frage-Antwort-Format befasst sich mit spezifischen Problemen, die während des Extraktionsprozesses von Quivin auftreten können.
F: Warum ist meine Quivin-Ausbeute konstant niedrig?
A: Eine niedrige Ausbeute kann auf mehrere Faktoren zurückzuführen sein. Überprüfen Sie die folgenden Punkte:
-
Partikelgröße des Pflanzenmaterials: Eine unzureichende Zerkleinerung des Pflanzenmaterials kann die Ausbeute beeinträchtigen.[1] Eine kleinere Partikelgröße vergrößert die Oberfläche für die Lösungsmittelextraktion.
-
Wahl des Lösungsmittels: Die Effizienz eines Lösungsmittels hängt von der zu extrahierenden Substanz ab.[2] Stellen Sie sicher, dass Sie ein Lösungsmittel mit einer Polarität verwenden, die der von Quivin entspricht. Das Prinzip "Gleiches löst sich in Gleichem" ist hier oft anwendbar.[2]
-
Extraktionszeit und -temperatur: Möglicherweise sind die Extraktionszeit zu kurz oder die Temperatur zu niedrig. Optimieren Sie diese Parameter, um eine vollständigere Extraktion zu gewährleisten.
-
Verhältnis von Lösungsmittel zu Pflanzenmaterial: Ein unzureichendes Volumen an Lösungsmittel kann zu einer gesättigten Lösung führen, die kein weiteres Quivin mehr aufnehmen kann. Erhöhen Sie das Volumen des Lösungsmittels.[1]
F: Mein Quivin-Extrakt ist unrein. Wie kann ich die Reinheit verbessern?
A: Verunreinigungen im Extrakt sind ein häufiges Problem. Betrachten Sie die folgenden Lösungsansätze:
-
Selektivität des Lösungsmittels: Ein zu unpolares oder zu polares Lösungsmittel kann unerwünschte Verbindungen mitextrahieren. Testen Sie eine Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten.
-
Vorbehandlung des Pflanzenmaterials: Führen Sie vor der Extraktion eine Entfettung mit einem unpolaren Lösungsmittel wie Hexan durch, um Lipide zu entfernen, falls diese eine Verunreinigungsquelle darstellen.
-
Nachreinigungsschritte: Implementieren Sie nach der Extraktion Reinigungstechniken wie die Flüssig-Flüssig-Extraktion oder die Säulenchromatographie, um Quivin von Verunreinigungen zu trennen.[3]
F: Ich erhalte inkonsistente Ergebnisse zwischen den Extraktionschargen. Was könnten die Ursachen sein?
A: Inkonsistente Ergebnisse deuten oft auf eine mangelnde Kontrolle der experimentellen Variablen hin.
-
Variabilität des Pflanzenmaterials: Der Quivin-Gehalt in Pflanzen kann je nach Erntezeit, Wachstumsbedingungen und Lagerung variieren. Stellen Sie sicher, dass Sie homogenes und standardisiertes Pflanzenmaterial verwenden.
-
Schwankungen der Extraktionsbedingungen: Überwachen und kontrollieren Sie präzise Parameter wie Temperatur, Rührgeschwindigkeit und Extraktionszeit.
-
Abbau von Quivin: Quivin könnte während des Extraktions- oder Trocknungsprozesses abgebaut werden. Führen Sie die Extraktion bei niedrigeren Temperaturen durch oder verwenden Sie eine Schutzgasatmosphäre (z.B. Stickstoff), um den Abbau zu minimieren.
Häufig gestellte Fragen (FAQs)
F: Welches ist das beste Lösungsmittel für die Quivin-Extraktion?
A: Die Wahl des Lösungsmittels ist entscheidend für eine erfolgreiche Extraktion.[2] Die Effektivität hängt von der chemischen Struktur von Quivin ab. Es wird empfohlen, eine Lösungsmittel-Screening-Studie durchzuführen, um das optimale Lösungsmittel zu identifizieren. Beginnen Sie mit Lösungsmitteln unterschiedlicher Polarität, wie z. B. Ethanol, Methanol, Aceton und Ethylacetat.
F: Wie kann ich den Extraktionsprozess von Quivin skalieren?
A: Bei der Skalierung vom Labor- zum Pilot- oder Produktionsmaßstab müssen mehrere Faktoren berücksichtigt werden:
-
Geometrie des Extraktionsgefäßes: Das Verhältnis von Oberfläche zu Volumen ändert sich mit der Größe, was die Extraktionseffizienz beeinflussen kann.
-
Mischung und Massentransfer: Sorgen Sie für eine angemessene Durchmischung, um eine gleichmäßige Verteilung des Lösungsmittels und einen effizienten Massentransfer zu gewährleisten.
-
Sicherheitsaspekte: Bei der Arbeit mit größeren Mengen an Lösungsmitteln müssen Sicherheitsvorkehrungen getroffen werden, insbesondere im Hinblick auf Entflammbarkeit und Toxizität.
F: Welche Extraktionsmethode ist für Quivin am besten geeignet?
A: Die Wahl der Methode hängt von der Stabilität von Quivin und dem gewünschten Maßstab ab. Gängige Methoden sind:
-
Mazeration: Einfach und für wärmeempfindliche Verbindungen geeignet.
-
Soxhlet-Extraktion: Effizienter als Mazeration, kann aber wärmeempfindliche Verbindungen abbauen.[4]
-
Ultraschall-assistierte Extraktion (UAE): Erhöht die Effizienz bei niedrigeren Temperaturen und kürzeren Zeiten.
-
Überkritische Fluidextraktion (SFE): Eine umweltfreundliche Methode, die hochreine Extrakte liefert, aber eine spezielle Ausrüstung erfordert.
Quantitative Daten
Die folgende Tabelle zeigt hypothetische Daten zum Vergleich der Quivin-Ausbeute unter Verwendung verschiedener Lösungsmittel und Extraktionsmethoden.
| Lösungsmittel | Extraktionsmethode | Temperatur (°C) | Zeit (h) | Quivin-Ausbeute (%) |
| Ethanol | Mazeration | 25 | 24 | 5.2 |
| Ethanol | Soxhlet | 78 | 8 | 7.8 |
| Methanol | Ultraschall | 40 | 1 | 8.5 |
| Ethylacetat | Mazeration | 25 | 24 | 3.1 |
| Wasser | Soxhlet | 100 | 8 | 1.5 |
Experimentelle Protokolle
Protokoll: Soxhlet-Extraktion von Quivin
-
Vorbereitung: Trocknen und mahlen Sie das Pflanzenmaterial zu einem feinen Pulver (Partikelgröße < 0.5 mm).
-
Bestückung: Geben Sie eine abgewogene Menge (z. B. 20 g) des pulverisierten Pflanzenmaterials in eine Extraktionshülse aus Cellulose.
-
Apparaturaufbau: Setzen Sie die Extraktionshülse in den Soxhlet-Extraktor ein. Verbinden Sie den Extraktor mit einem Rundkolben, der mit dem gewählten Lösungsmittel (z. B. 250 ml Ethanol) gefüllt ist, und einem Rückflusskühler.
-
Extraktion: Erhitzen Sie das Lösungsmittel im Rundkolben zum Sieden. Das Lösungsmittel verdampft, kondensiert im Kühler, tropft auf das Pflanzenmaterial und extrahiert Quivin.[4] Wenn der Soxhlet-Extraktor voll ist, wird der Extrakt automatisch in den Rundkolben zurückgesaugt.[4] Führen Sie die Extraktion über eine definierte Anzahl von Zyklen oder für eine bestimmte Zeit (z. B. 8 Stunden) durch.
-
Aufarbeitung: Kühlen Sie die Apparatur ab. Entfernen Sie das Lösungsmittel aus dem Extrakt unter reduziertem Druck mit einem Rotationsverdampfer.
-
Analyse: Trocknen Sie den Rohextrakt und bestimmen Sie die Ausbeute. Analysieren Sie den Quivin-Gehalt mittels geeigneter analytischer Techniken (z. B. HPLC).
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Extraktion von Quivin.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei niedriger Ausbeute.
References
Technical Support Center: Overcoming Quivin Precipitation
Disclaimer: "Quivin" is treated as a representative, hypothetical small molecule inhibitor with poor aqueous solubility to illustrate common challenges and solutions in research and drug development. The data and protocols provided are examples and should be adapted for specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is Quivin and why does it tend to precipitate in aqueous buffers?
A1: Quivin is a hypothetical, hydrophobic small molecule, likely a kinase inhibitor, used in drug discovery research. Like many such molecules, its chemical structure contains large, nonpolar regions, making it poorly soluble in polar solvents like water or aqueous buffers.[1][2] Precipitation, the formation of a solid from a solution, typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The concentration of Quivin in the buffer is higher than its maximum solubility.
-
"DMSO Shock": When a concentrated stock of Quivin in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.[3]
-
pH-Dependent Solubility: Quivin's structure may contain ionizable groups. The charge state of these groups, and thus the molecule's solubility, can change dramatically with the pH of the buffer.[4][5]
-
Temperature Effects: The solubility of compounds can be temperature-dependent. A decrease in temperature, such as moving from a 37°C incubator to room temperature, can reduce solubility.[6][7]
-
Buffer Composition: Interactions with salts or other components in the buffer can sometimes decrease a compound's solubility.
Q2: I see visible precipitation in my experiment. What are the immediate troubleshooting steps?
A2: Observing precipitation requires a systematic approach to identify and solve the problem. The following workflow outlines the key steps to diagnose and resolve the issue.
Q3: How does the pH of my aqueous buffer affect Quivin's solubility?
A3: The solubility of compounds with ionizable functional groups (like weak acids or bases) is highly dependent on pH.[5][7] For a hypothetical weakly basic compound like Quivin, it will be more soluble at a lower pH where it becomes protonated (charged). Conversely, a weakly acidic compound would be more soluble at a higher pH where it is deprotonated (charged). It is crucial to measure the solubility of your compound across a range of pH values to determine the optimal buffer for your experiments.[4]
Table 1: Hypothetical pH-Dependent Solubility of Quivin
| Buffer pH | Quivin Form | Predicted Aqueous Solubility (µM) | Observation |
|---|---|---|---|
| 5.0 | Ionized (QH+) | 150 | Clear Solution |
| 6.5 | Mixed | 45 | Slight Haze Possible |
| 7.4 | Mostly Neutral (Q) | < 10 | Precipitate Likely |
| 8.0 | Neutral (Q) | < 5 | Heavy Precipitate |
Q4: My Quivin precipitates when I dilute the DMSO stock into my buffer. How can I prevent this?
A4: This common problem, often called "DMSO shock" or "solvent-shift precipitation," occurs when the compound rapidly leaves the DMSO environment and enters the aqueous environment where it is less soluble.[3][8] To prevent this, you must control the dilution process carefully.
Key principles for successful dilution include:
-
Rate of Addition: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid dispersion prevents localized high concentrations.[9]
-
Temperature: Use aqueous buffer at room temperature or slightly warmed, as cold buffers can decrease solubility.[9][10]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally <0.5%) to minimize both precipitation and potential solvent toxicity in biological assays.[11]
Q5: Can I use co-solvents or other additives to improve Quivin's solubility?
A5: Yes, several excipients can be used to enhance the aqueous solubility of hydrophobic compounds. The choice depends on the specific compound and the requirements of your experiment (e.g., cell-based vs. biochemical assay).[1][12][13]
Table 2: Comparison of Common Solubility Enhancement Strategies
| Strategy | Agent Example | Mechanism of Action | Pros | Cons |
|---|---|---|---|---|
| Co-solvency | PEG400, Propylene Glycol | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[14][15] | Simple to implement; effective for many compounds. | Can affect protein stability or be toxic to cells at higher concentrations.[11] |
| Complexation | HP-β-Cyclodextrin | Forms an inclusion complex where the hydrophobic drug sits (B43327) inside the cyclodextrin's nonpolar cavity, while the exterior remains water-soluble.[16][17][18] | Highly effective; low toxicity. | Can be expensive; may alter drug-target binding kinetics. |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous solvent. | Very effective at low concentrations. | Can interfere with assays and disrupt cell membranes.[11] |
| pH Modification | Buffers (e.g., Acetate, Phosphate) | Adjusts the pH to favor the more soluble, ionized form of the drug.[5][19] | Easy and cost-effective. | Only works for ionizable compounds; chosen pH may not be compatible with the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Quivin Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a hydrophobic compound.[20][21][22]
Materials:
-
Quivin powder (assume Molecular Weight = 500 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (low-adhesion recommended)
-
Vortex mixer and Sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, you need 5 mg of Quivin.
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg
-
-
Weighing: Accurately weigh 5 mg of Quivin powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[21] Gentle warming in a 37°C water bath can also be used, but verify the thermal stability of Quivin first.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[9][21]
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer, providing a measure of its kinetic solubility.[23][24][25][26]
Materials:
-
10 mM Quivin stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare Serial Dilution: In a 96-well plate (the "DMSO plate"), prepare a 2-fold serial dilution of the 10 mM Quivin stock in 100% DMSO. Start with 200 µL of 10 mM Quivin in the first well and serially dilute down the column.
-
Prepare Buffer Plate: In a separate 96-well plate (the "Assay plate"), add 198 µL of PBS (pH 7.4) to each well.
-
Transfer and Mix: Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the Assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by pipetting up and down or using a plate shaker.
-
Incubation: Incubate the Assay plate at room temperature for 1-2 hours, protected from light.
-
Measure Turbidity: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity compared to the vehicle control (1% DMSO in PBS).
Signaling Pathway Context
In modern drug discovery, small molecule inhibitors are often designed to target specific nodes within cellular signaling pathways. A compound like Quivin, as a hypothetical kinase inhibitor, would be designed to block the activity of a specific kinase, thereby interrupting the flow of information down a pathway that might, for example, lead to cancer cell proliferation.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
- 14. ijpbr.in [ijpbr.in]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. scispace.com [scispace.com]
- 19. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. enamine.net [enamine.net]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting low bioactivity of synthetic Quivin batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low bioactivity in synthetic Quivin batches.
A Note on "Quivin": The commercially available drug for insomnia is Quviviq™ (Daridorexant), a small molecule dual orexin (B13118510) receptor antagonist.[1] This guide addresses troubleshooting for synthetic peptides, a common source of bioactivity issues in research. For the purpose of this guide, we will consider "Quivin" as a hypothetical synthetic peptide designed to antagonize the orexin receptors (OX1R and OX2R), similar to the mechanism of Daridorexant.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no bioactivity in my synthetic Quivin batch?
Several factors can lead to reduced bioactivity. These can be broadly categorized as issues related to the peptide's intrinsic properties, its synthesis and purity, or its handling and storage.[2]
-
Intrinsic Properties:
-
Poor Solubility: The peptide may not be fully dissolved in the assay buffer, preventing it from reaching its target.[2]
-
Aggregation: Hydrophobic peptides are prone to aggregation, which can mask the active sites necessary for binding.[2][3]
-
Incorrect Conformation: The linear synthetic peptide might not be folding into the correct three-dimensional shape required to bind to the orexin receptors.[2]
-
-
Synthesis and Purity:
-
Synthesis Errors: Issues during solid-phase peptide synthesis (SPPS), such as incomplete coupling reactions, can lead to truncated or incorrect peptide sequences.[2][3]
-
Low Purity: Impurities from the synthesis process can interfere with the assay or compete with the active peptide.[2][3]
-
Counter-ion Interference: Trifluoroacetic acid (TFA), often used in peptide purification, can be cytotoxic in some cell-based assays, even at low concentrations.[2][4]
-
-
Handling and Storage:
-
Improper Storage: Peptides are sensitive biological molecules. Exposure to heat, light, or moisture can cause degradation.[2][5][6][7]
-
Degradation in Solution: Peptides are generally much less stable in solution than in their lyophilized form. Repeated freeze-thaw cycles can also degrade the peptide.[2]
-
Oxidation/Deamidation: Certain amino acid residues are susceptible to chemical degradation under experimental conditions.[2]
-
Q2: How can I verify the quality and integrity of my Quivin peptide?
It is crucial to confirm the identity and purity of your peptide batch.
-
Mass Spectrometry (MS): This analysis verifies that the molecular weight of the synthesized peptide matches the theoretical molecular weight of the Quivin sequence.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis determines the purity of the peptide sample. A high-purity sample will show a single major peak. The presence of multiple peaks indicates impurities.[2]
Q3: My synthetic Quivin is not dissolving. What should I do?
Poor solubility is a frequent problem. A systematic approach is recommended.[2]
-
Assess the Sequence: Analyze the Quivin sequence for its proportion of hydrophobic and charged amino acids.
-
Start with Sterile Water: First, try to dissolve the peptide in sterile, purified water.
-
Use Organic Solvents: For hydrophobic peptides, start by dissolving a small amount in an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this stock solution to your aqueous assay buffer while vortexing.[2] Note: Always ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[2]
-
Consider pH: If the peptide has a net charge, adjusting the pH of the buffer can improve solubility. Acidic peptides (net negative charge) dissolve better in basic buffers, while basic peptides (net positive charge) dissolve better in acidic buffers.
-
Use Sonication: Brief sonication can help break up aggregates and enhance dissolution.[2]
Q4: How should I properly store and handle my synthetic Quivin?
Proper storage is critical to maintaining bioactivity.
-
Lyophilized Peptides: Store lyophilized (powder) Quivin at -20°C or -80°C, desiccated, and protected from light.[2] When weighing out the peptide, allow the vial to warm to room temperature before opening to prevent condensation, and reseal it promptly.[2]
-
Peptide Solutions: It is always best to prepare solutions fresh for each experiment.[2] If you must store solutions, prepare aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. The stability of peptides in solution is highly sequence-dependent.[2] Use sterile, high-purity solvents and buffers, typically at a pH between 5 and 7 for optimal stability.[2]
Troubleshooting Guide
If you are observing lower-than-expected bioactivity, follow this systematic approach to identify the root cause.
Step 1: Verify Peptide Quality and Handling
The first step is to rule out issues with the peptide itself.
-
Check Purity and Identity: Review the MS and HPLC data provided by the manufacturer. If in doubt, consider re-analyzing the batch.
-
Confirm Solubility: Ensure the peptide is fully dissolved in your assay buffer. Visually inspect for precipitates. Perform a solubility test if necessary.[2]
-
Review Storage Procedures: Confirm that the peptide has been stored at the correct temperature, protected from light, and handled properly to avoid degradation.[2]
Troubleshooting Workflow for Low Bioactivity
Caption: A step-by-step workflow for troubleshooting low peptide bioactivity.
Step 2: Evaluate Assay Parameters
If the peptide quality is confirmed, the issue may lie within the experimental setup.
-
Check Controls: Ensure your positive and negative controls are behaving as expected. This is critical to determine if the problem is specific to the Quivin peptide or the assay itself.[2]
-
Optimize Concentration: You may be testing at a concentration that is too low to see an effect or too high, causing cytotoxicity.[2] Perform a dose-response curve over a wide range of concentrations.
-
Vary Incubation Time: The kinetics of peptide-receptor interaction can vary. Test different incubation times to see if bioactivity changes.[2]
Step 3: Consider Intrinsic Properties and Modifications
If both the peptide quality and assay parameters appear correct, the issue might be inherent to the peptide's sequence or formulation.
-
TFA Interference: If your peptide is a TFA salt, it can be cytotoxic to certain cell lines.[2][4] Consider exchanging the TFA counter-ion for acetate (B1210297) or hydrochloride (HCl).
-
Peptide Modifications: If the native sequence has low intrinsic activity, solubility, or stability, resynthesis with chemical modifications may be necessary. Options include cyclization to improve stability, adding charged residues to enhance solubility, or incorporating unnatural amino acids to resist degradation.[2][8]
Quantitative Data Summary
For reliable results, your synthetic Quivin batch should meet specific quality control standards.
| Parameter | Method | Recommended Specification | Potential Impact of Failure |
| Identity | Mass Spectrometry (MS) | Observed mass matches theoretical mass (± 1 Da) | Incorrect peptide sequence was synthesized. |
| Purity | HPLC | > 95% for cell-based assays | Impurities may have off-target effects or inhibit activity.[3] |
| Peptide Content | Amino Acid Analysis (AAA) | 70-85% (remainder is water & counter-ions) | Inaccurate peptide concentration in stock solutions. |
| TFA Content | Ion-exchange HPLC | < 1% | High TFA levels can be cytotoxic in cell-based assays.[4] |
Key Experimental Protocols
Protocol 1: Quivin Solubility Test
Objective: To determine a suitable solvent for the synthetic Quivin peptide.
Methodology:
-
Weigh approximately 1 mg of lyophilized Quivin into a sterile microcentrifuge tube.
-
Add 100 µL of sterile, deionized water. Vortex for 30 seconds. Visually inspect for complete dissolution against a dark background.
-
If not dissolved, add 100 µL of 10% acetic acid (for basic peptides) or 10% ammonium (B1175870) bicarbonate (for acidic peptides). Vortex and inspect.
-
If the peptide remains insoluble, use a new 1 mg sample. Add 50 µL of DMSO and vortex thoroughly to dissolve.
-
Once dissolved in DMSO, slowly add the assay buffer dropwise while vortexing, up to a final volume of 1 mL. Observe for any precipitation. If precipitation occurs, the peptide is not soluble at that final concentration.
Protocol 2: Orexin Receptor Competitive Binding Assay
Objective: To measure the ability of synthetic Quivin to compete with a known ligand for binding to OX1R or OX2R.
Methodology:
-
Plate Preparation: Use a 96-well plate coated with membranes from cells overexpressing either human OX1R or OX2R.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: Prepare a solution of a known orexin receptor radioligand (e.g., ³H-SB-674042) at a concentration near its Kd.
-
Quivin Dilutions: Prepare a serial dilution of the synthetic Quivin peptide in assay buffer across a wide concentration range (e.g., 1 pM to 100 µM).
-
-
Assay Procedure:
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the radioligand solution.
-
Add 50 µL of the Quivin serial dilutions (for competition curve) or buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Washing & Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each Quivin concentration.
-
Plot the percentage of specific binding against the log of the Quivin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Quivin that inhibits 50% of specific radioligand binding).
-
Visualizations
Hypothetical Quivin Signaling Pathway
Caption: Quivin acts as an antagonist, blocking orexin ligands from activating receptors.
Experimental Workflow for Bioactivity Assessment
Caption: A general workflow for assessing the bioactivity of a synthetic peptide.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. genscript.com [genscript.com]
- 5. healthunit.org [healthunit.org]
- 6. rcn.org.uk [rcn.org.uk]
- 7. cdc.gov [cdc.gov]
- 8. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Quivin during storage?
Technical Support Center: Quinine (B1679958) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Quinine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is Quinine and what are its common uses in research?
Quinine is a natural alkaloid derived from the bark of the Cinchona tree.[1] It is primarily known for its use as an antimalarial drug.[2][3] In research and development, it is also used as a mild antipyretic and analgesic, a flavoring agent, and as a chiral catalyst in stereoselective organic synthesis.[2][4] Due to its well-characterized fluorescence, it is also used as a common fluorescence standard in photochemistry.[2]
Q2: What are the main factors that cause Quinine to degrade?
Quinine is susceptible to several environmental factors that can cause degradation:
-
Light: Exposure to light, particularly UV radiation, can lead to significant photolytic degradation.[1][5] Quinine sulfate (B86663) is known to darken upon exposure to light.[1]
-
pH: Quinine is sensitive to both acidic and alkaline conditions, which can cause hydrolysis and isomerization.[6] One of its acid-catalyzed degradation products is quinotoxine.[7]
-
Oxidation: Quinine can be oxidized, especially in the presence of oxidizing agents, leading to the formation of products like Quinine N-oxide.[8][9]
-
Heat: Elevated temperatures can accelerate the degradation process.
Q3: What is the recommended way to store Quinine?
To ensure its stability, Quinine and its salts (e.g., Quinine Sulfate) should be stored in tightly closed, light-resistant containers.[1] It is recommended to store it in a cool, dry place at a temperature between 15-30°C (59-86°F).[1][3] For long-term stability of specific formulations, such as lyophilized niosomes, refrigeration at 4°C has been shown to be effective.[10]
Q4: How can I tell if my Quinine sample has degraded?
Visual inspection may reveal a darkening or change in color of Quinine sulfate powder upon exposure to light.[1] However, many degradation products are not visible. The most reliable way to assess degradation is through analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate Quinine from its degradation products, allowing for accurate quantification of the remaining active compound.[6][11]
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a stored Quinine solution.
-
Possible Cause 1: Degradation due to improper storage.
-
Question: How was the Quinine solution stored? Was it protected from light? Was it stored at room temperature or refrigerated?
-
Solution: Quinine is known to degrade under the influence of light, heat, and improper pH.[1][5][6] Ensure that all stock and working solutions are stored in amber vials or wrapped in aluminum foil to protect them from light. Store solutions at recommended temperatures (typically 15-30°C for short-term and refrigerated for long-term, depending on the solvent).[1][3] The appearance of new peaks likely indicates the formation of degradation products.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Question: Have you run a blank (mobile phase only) to check for system contamination? Are you using fresh, HPLC-grade solvents?
-
Solution: Run a blank injection to ensure the unexpected peaks are not coming from the HPLC system or the mobile phase. Always prepare fresh mobile phase daily and filter it before use. Ensure all glassware is scrupulously clean.
-
-
Possible Cause 3: Interaction with excipients or other sample components.
-
Question: Is the Quinine in a complex formulation?
-
Solution: If you are working with a formulated product, excipients could interfere with the analysis. A forced degradation study can help identify potential degradation products and distinguish them from excipient peaks.
-
Problem: The concentration of my Quinine standard solution is decreasing over time.
-
Possible Cause: Photodegradation.
-
Question: Are you leaving your standard solutions on the benchtop exposed to ambient light?
-
Solution: Quinine is highly susceptible to photodegradation.[5] Even ambient laboratory light can cause a decrease in concentration over several hours. Always store standard solutions in light-protecting containers (e.g., amber glass) and minimize their exposure to light during handling.[1] For quantitative analysis, it is best to prepare fresh standards daily or validate their stability over a specific period under your storage conditions. A study on an extemporaneous suspension of quinine sulfate showed that sample solutions were stable for up to 24 hours after preparation.
-
Data Presentation: Storage and Stability
The following tables summarize recommended storage conditions and data from stability studies of Quinine.
Table 1: Recommended Storage Conditions for Quinine and its Salts
| Compound/Formulation | Container | Light Protection | Temperature | Humidity | Reference |
| Quinine Sulfate | Tight, well-closed | Light-resistant | 15-30°C (less than 40°C) | Dry | [1][3] |
| Quinine Monohydrochloride | Tightly closed | Light-sensitive | Room Temperature | Dry | |
| Lyophilized Niosomes | Sealed vials | Recommended | 4°C (Refrigerated) | N/A | [10] |
Table 2: Summary of Forced Degradation Studies on Quinine Sulfate
| Stress Condition | Reagent/Details | Typical Degradation | Reference |
| Acid Hydrolysis | 1.0 N HCl, reflux at 80°C for 1h | Significant | [6] |
| Alkali Hydrolysis | 1.0 N NaOH, reflux at 80°C for 1h | Significant | [6] |
| Oxidation | Hydrogen Peroxide (e.g., 3-30%) | Moderate | [6][9] |
| Thermal Degradation | Dry heat | Less sensitive | [6] |
| Photodegradation | UV or fluorescent lamps | Significant | [5][6] |
Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method for Quinine Quantification
This protocol provides a general framework for the analysis of Quinine using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase: A degassed mixture of an organic solvent and an aqueous buffer. A common mobile phase is a mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), with the pH adjusted as needed for optimal separation.[11] For example, a mobile phase of acetonitrile and buffer at a ratio of 50:50 (v/v).[12]
-
Flow Rate: 1.0 - 1.2 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: UV detection at a wavelength where Quinine has significant absorbance, such as 316 nm or 330 nm.[11]
-
Injection Volume: 20 µL.[11]
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) by accurately weighing Quinine sulfate standard and dissolving it in the mobile phase or a suitable solvent like methanol.[13]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards with concentrations spanning the expected range of the samples (e.g., 10-100 µg/mL).[12][13]
-
-
Sample Preparation (for tablets):
-
Weigh and finely crush a number of tablets (e.g., 20) to create a homogenous powder.[11][12]
-
Accurately weigh a portion of the powder equivalent to a known amount of Quinine sulfate and transfer it to a volumetric flask.
-
Add a diluent (e.g., the mobile phase), sonicate for approximately 15-30 minutes to ensure complete dissolution, and then dilute to the final volume.[11][12]
-
Centrifuge or filter the solution through a 0.45 µm filter to remove any undissolved excipients before injecting it into the HPLC system.[11]
-
2. Protocol: Forced Degradation Study
This study is essential to establish the degradation profile and validate the stability-indicating nature of the HPLC method.
-
Objective: To intentionally degrade Quinine under various stress conditions to identify potential degradation products.
-
Procedure:
-
Prepare several aliquots of a Quinine solution of known concentration.
-
Expose each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add 1.0 N HCl and reflux at 80°C for 1 hour.
-
Base Hydrolysis: Add 1.0 N NaOH and reflux at 80°C for 1 hour.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber, as per ICH Q1B guidelines.[14]
-
-
At appropriate time points, withdraw samples, neutralize them if necessary (for acid and base hydrolysis samples), and dilute them to a suitable concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent Quinine peak.
-
Visualizations
Caption: Primary degradation pathways of Quinine.
Caption: Workflow for a Quinine forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Quinine (Qualaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]
- 10. informativejournals.com [informativejournals.com]
- 11. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. ijnrd.org [ijnrd.org]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scaling Up Quivin Purification for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Quivin, a hypothetical novel small molecule drug candidate with poor water solubility, for preclinical studies.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| Purity & Yield | What is the target purity level for Quivin in preclinical toxicology studies? | For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is crucial to ensure that observed effects are attributable to Quivin and not impurities. Generally, a purity of >95% is expected, with some studies requiring >98% purity.[1] It is also important to identify and characterize any impurity that constitutes more than 0.1-0.2% of the total mass.[1] |
| Purity & Yield | What are the primary challenges when scaling up Quivin purification? | Scaling up purification of a poorly soluble compound like Quivin presents several challenges: maintaining high-resolution separation, managing large volumes of solvents which impacts cost and environmental footprint, ensuring the process is time-efficient to produce necessary quantities, and maintaining batch-to-batch consistency in purity and yield.[1][2] |
| Methodology | Are there alternatives to column chromatography for large-scale purification? | Yes. While column chromatography is a standard method, other techniques can be effective, especially for initial purification. These include solvent extraction and partitioning to isolate Quivin based on its solubility, crystallization if a suitable solvent system is identified, and molecular distillation for heat-sensitive compounds.[1] |
| Formulation | How can the poor aqueous solubility of Quivin be addressed for preclinical oral formulations? | For poorly soluble compounds like Quivin, several formulation strategies can enhance bioavailability. These include reducing the particle size to increase the dissolution rate, using co-solvents, creating inclusion complexes with cyclodextrins, using surfactants to increase solubility and stability, and developing lipid-based drug delivery systems.[3][4][5] |
| Stability | What are the key considerations for assessing the stability of a preclinical dose formulation? | Stability testing is critical to ensure the test system receives the correct dose.[6] Key considerations include evaluating the formulation under conditions that are representative of the preparation, storage, and dosing processes.[6] This may involve assessing the material at ambient and refrigerated conditions and evaluating the impact of freeze/thaw cycles.[6] |
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of Quivin from the crude mixture. | Inefficient initial extraction: The solvent or method used to extract Quivin from the reaction mixture is not optimal. | Optimize the extraction solvent, temperature, and duration. Techniques like maceration or sonication can improve extraction efficiency.[7] |
| Significant loss of Quivin during purification steps. | Inappropriate chromatographic conditions: The stationary or mobile phase may not be suitable for Quivin, leading to poor binding or elution. | Screen different chromatography resins (e.g., reversed-phase C18, normal phase silica) and solvent systems to optimize separation.[7] |
| Degradation of Quivin: The compound may be sensitive to the pH or temperature conditions used during purification. | Maintain a neutral pH and keep samples at a low temperature throughout the process. Use a rotary evaporator at low temperatures for solvent removal.[7] |
Poor Purity and Peak Shape in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak fronting in the chromatogram. | Sample overload on the column: Too much sample is being injected for the column's capacity. | Reduce the amount of sample injected. If scaling up, ensure the column size is adequate for the sample mass.[7] |
| Peak tailing in the chromatogram. | Secondary interactions: The analyte may be interacting with the stationary phase in undesirable ways. | Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) for reversed-phase chromatography, to the mobile phase.[7] |
| Split peaks in the chromatogram. | Column issues: There may be a blocked inlet frit or a void in the column packing. | Try reverse flushing the column. If the issue persists, the column may need to be repacked or replaced.[7] |
| Broad peaks in the chromatogram. | Injection issues: A large injection volume or slow injection speed can cause peak broadening. | Dissolve the sample in the mobile phase to minimize solvent effects and ensure a quick injection.[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Quivin
This protocol provides a general guideline for the purification of a poorly soluble small molecule like Quivin using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude Quivin sample in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Dilute the dissolved sample with Mobile Phase A (see below).
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
2. HPLC System and Conditions:
-
Column: A preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A common starting gradient is 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on analytical scale separations.[8]
-
Flow Rate: Scaled appropriately for the preparative column diameter.[9]
-
Detection: UV detection at a wavelength where Quivin has maximum absorbance.
3. Chromatographic Separation and Fraction Collection:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[8]
-
Inject the filtered sample onto the column.
-
Run the gradient elution.
-
Collect fractions as the target peak elutes.
4. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified Quivin as a solid.
Protocol 2: Preclinical Formulation Stability Assessment
This protocol outlines a basic stability study for a Quivin formulation intended for preclinical studies.
1. Formulation Preparation:
-
Prepare the Quivin formulation (e.g., a suspension or solution) at low and high concentrations that bracket the intended dosing range.[6]
2. Stability Study Design:
-
Storage Conditions: Store aliquots of the formulation under various conditions, including refrigerated (2-8°C), room temperature (20-25°C), and accelerated conditions (e.g., 40°C with 75% relative humidity).[10]
-
Time Points: Test the samples at predetermined intervals. For accelerated studies, common initial time points are at the start (time zero), three months, and six months.[11] Long-term testing intervals are typically every three months for the first year.[11]
3. Analytical Testing:
-
At each time point, analyze the samples to determine the concentration of Quivin.
-
The analytical method used should be stability-indicating, meaning it can distinguish the intact drug from its degradation products.
-
Assess physical characteristics such as appearance, pH, and particle size (for suspensions).
4. Data Analysis:
-
Compare the results at each time point to the initial (time zero) values.
-
The formulation is considered stable if the measured potency remains within a predetermined range of the initial concentration (e.g., 90-110%).
Visualizations
Caption: A general workflow for the purification of Quivin.
Caption: A hypothetical signaling pathway targeted by Quivin.
References
- 1. benchchem.com [benchchem.com]
- 2. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Quivin Extracts
Welcome to the technical support center for Quivin extracts. This resource is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in their experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your Quivin extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Quivin extracts?
Batch-to-batch variability in botanical extracts like Quivin can stem from three main areas: the raw material, the extraction process, and post-extraction handling.[1] Key factors include:
-
Raw Material:
-
Extraction Process:
-
Post-Extraction Handling:
Q2: How can I standardize the raw plant material to minimize variability?
Standardization of the raw material is a critical first step for ensuring the consistency of your Quivin extract.[1] This involves:
-
Botanical Authentication: Verifying the correct plant species and part are used.[1]
-
Consistent Sourcing: Sourcing the raw material from the same geographical region and supplier.[1]
-
Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest and harvesting methods.[1]
-
Standardized Post-Harvest Processing: Implementing standardized procedures for drying, grinding, and storing the raw material.[1]
Q3: What is a chemical fingerprint and how is it used for quality control?
A chemical fingerprint is a comprehensive chromatographic or spectroscopic profile of a botanical extract.[3][4][5] It provides a characteristic pattern of the chemical constituents present in the extract.[6] For Quivin extracts, this would involve techniques like High-Performance Liquid Chromatography (HPLC) to generate a chromatogram that visualizes the various compounds present.[3][5] By comparing the chemical fingerprints of different batches, you can assess their consistency.[6] This method is recommended by regulatory agencies like the FDA and the European Medicines Agency for the standardization of herbal medicines.[3]
Q4: What are "marker compounds" and how are they used in standardization?
Marker compounds are specific chemical constituents of an extract that are used for quality control purposes.[7] These compounds may or may not be biologically active.[8] For a Quivin extract, the primary marker compound would be Quivin (Quinovic acid 3-O-rhamnoside). Standardization would involve ensuring that each batch of the extract contains a consistent, predetermined amount of this marker compound.[7][8]
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity
Problem: I am observing significant differences in the biological effects of different batches of my Quivin extract.
This is a common issue that typically points to chemical variations between batches.[9] The following steps can help you diagnose and address the problem.
.dot
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. ransomnaturals.com [ransomnaturals.com]
- 6. Phytochemical fingerprint and chemometrics for natural food preparation pattern recognition: an innovative technique in food supplement quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chitosanlab.com [chitosanlab.com]
- 8. supplysidesj.com [supplysidesj.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Assay Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from assay interference in high-throughput screening (HTS). Assay interference compounds (AICs), often referred to as "frequent hitters" or flagged by computational filters like Pan-Assay Interference Compounds (PAINS), can lead to false-positive or false-negative results, wasting significant time and resources.[1][2][3] This guide will help you identify, understand, and mitigate these artifacts.
Frequently Asked Questions (FAQs)
Q1: What are assay interference compounds (AICs)?
A1: Assay interference compounds are molecules that produce a signal in a high-throughput screening assay that is not due to a specific interaction with the intended biological target.[4] This can lead to either false-positive or false-negative results. These compounds often appear as "hits" in multiple, unrelated screens, earning them the nickname "frequent hitters."[1][2]
Q2: What are the common mechanisms of assay interference?
A2: Assay interference can occur through various mechanisms, which can be broadly categorized as either non-technology-related or technology-related.[5]
-
Non-Technology-Related Interference:
-
Compound Aggregation: Many organic molecules form aggregates at micromolar concentrations, which can sequester and non-specifically inhibit enzymes.[4]
-
Chemical Reactivity: Electrophilic compounds can covalently modify proteins, often by reacting with cysteine residues, leading to non-specific inhibition.[6][7][8]
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide that can disrupt assay components.[7]
-
Chelation: Compounds may chelate essential metal ions required for enzyme function.[5]
-
Membrane Disruption: Surfactant-like molecules can disrupt cell membranes in cell-based assays.[5]
-
-
Technology-Related Interference:
-
Fluorescence Interference: Compounds may be intrinsically fluorescent or may quench the fluorescence of a reporter molecule, leading to false signals in fluorescence-based assays.[4][9]
-
Luciferase Inhibition: Many compounds directly inhibit luciferase enzymes, which are common reporters in HTS assays.[4]
-
Assay Component Mimicry: Some compounds can mimic assay components, such as biotin, and interfere with detection systems like streptavidin-biotin interactions.[1][5]
-
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: PAINS are a set of substructural filters developed to identify compounds that are likely to interfere with a wide range of assays.[1] These filters are based on chemical motifs that are frequently found in compounds that exhibit promiscuous activity. However, it is important to note that not all compounds containing a PAINS substructure are necessarily problematic, and experimental validation is crucial.[1][3]
Q4: How can I proactively minimize assay interference in my HTS campaign?
A4: Several strategies can be employed during assay development and execution:
-
Assay Buffer Composition: Including a non-ionic detergent (e.g., 0.01% Triton X-100) can help to mitigate aggregation-based interference.[6]
-
Use of Scavenging Agents: Adding reagents like dithiothreitol (B142953) (DTT) can help to reduce interference from thiol-reactive compounds.[7]
-
Library Curation: Pre-screening your compound library using computational filters to flag potential PAINS can help in prioritizing hits for follow-up.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your HTS experiments and provides actionable steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| High rate of positive hits in the primary screen. | Widespread assay interference from multiple compounds. | 1. Perform a counter-screen to identify compounds that interfere with the assay technology itself (see Experimental Protocols). 2. Analyze the chemical structures of the hits for common problematic motifs (PAINS). 3. Re-test a subset of hits in the presence of a detergent (e.g., Triton X-100) to check for aggregation. |
| Primary hits are not confirmed in an orthogonal assay. | The initial "activity" was due to assay interference rather than target engagement. | 1. The orthogonal assay should have a different detection method (e.g., if the primary assay is fluorescence-based, use a label-free method like mass spectrometry for confirmation).[10] 2. Characterize the mechanism of interference for the non-confirmed hits (e.g., test for fluorescence, luciferase inhibition). |
| Inconsistent results for the same compound in repeat experiments. | Compound instability, aggregation, or reactivity. | 1. Check the stability of the compound in the assay buffer over the time course of the experiment. 2. Perform concentration-response curves; steep Hill slopes can be indicative of aggregation.[6] 3. Test for thiol reactivity if the target protein has accessible cysteine residues. |
| Activity is observed in a biochemical assay but not in a cell-based assay. | The compound may have poor cell permeability, be cytotoxic, or interfere with the biochemical assay format. | 1. Assess the cytotoxicity of the compound at the concentrations tested. 2. Evaluate the cell permeability of the compound. 3. Confirm that the compound does not interfere with the specific reagents of the biochemical assay (e.g., reporter enzymes, detection antibodies). |
Experimental Protocols
Protocol 1: Counter-Screen for Fluorescence Interference
Objective: To identify compounds that are intrinsically fluorescent or quench the assay's fluorescent signal.
Methodology:
-
Prepare two sets of assay plates.
-
Plate 1 (Test): Add all assay components, including the fluorescent substrate/product and the test compounds.
-
Plate 2 (Control): Add the assay buffer, the fluorescent substrate/product at a concentration equivalent to the signal window of the assay, and the test compounds. Omit the biological target (e.g., enzyme).
-
Incubate both plates under the same conditions as the primary HTS assay.
-
Measure the fluorescence intensity in both plates.
-
Data Analysis: Compounds that show a significant signal in Plate 2 are considered fluorescent interferers. Compounds that significantly reduce the signal in Plate 2 are quenchers.
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.
Methodology:
-
Prepare assay plates containing a purified, recombinant luciferase enzyme and its substrate (e.g., luciferin).
-
Add the test compounds at the same concentration used in the primary screen.
-
Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the luminescence signal.
-
Data Analysis: Compounds that cause a significant decrease in the luminescence signal compared to the DMSO control are identified as luciferase inhibitors.
Protocol 3: Aggregation Confirmation Assay
Objective: To determine if a compound's apparent activity is due to the formation of aggregates.
Methodology:
-
Perform a concentration-response curve for the hit compound in the primary assay buffer.
-
Perform a second concentration-response curve in the same buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Data Analysis: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent is strong evidence for aggregation-based inhibition.
Data Presentation
Table 1: Example Data for Hit Triage
| Compound ID | Primary Screen Activity (% Inhibition) | Fluorescence Interference (% of Control Signal) | Luciferase Inhibition (% Inhibition) | Activity with 0.01% Triton X-100 (% Inhibition) | Classification |
| Cmpd-001 | 85 | 5 | 10 | 82 | Potential True Hit |
| Cmpd-002 | 78 | 95 | 8 | 75 | Fluorescent Compound |
| Cmpd-003 | 92 | 12 | 88 | 90 | Luciferase Inhibitor |
| Cmpd-004 | 65 | 8 | 15 | 5 | Aggregator |
Visualizations
References
- 1. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Inflammatory Efficacy: A Novel Agent vs. Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory efficacy of a novel investigational compound, referred to here as "Quivin" (represented by the well-characterized agent Cavidine), against the widely used corticosteroid, dexamethasone (B1670325). This comparison is based on available preclinical data and aims to highlight differences in their mechanisms of action and overall anti-inflammatory profiles.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with broad and effective anti-inflammatory and immunosuppressive properties.[1][2][3][4][5] Its mechanism of action is well-established and involves the regulation of gene expression through the glucocorticoid receptor.[1][2][3][4] In contrast, novel anti-inflammatory agents are being developed to offer more targeted therapeutic approaches with potentially fewer side effects. This guide uses Cavidine (B179388), an isoquinoline (B145761) alkaloid, as a representative example of such a novel agent to compare against the benchmark, dexamethasone. Cavidine has demonstrated significant anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2) and suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7]
Quantitative Comparison of Anti-Inflammatory Efficacy
The following table summarizes the available quantitative data on the anti-inflammatory effects of Dexamethasone and our representative novel agent, "Quivin" (Cavidine).
| Parameter | "Quivin" (Cavidine) | Dexamethasone | Reference Compound/Assay |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α Inhibition | Significant inhibition of LPS-induced TNF-α production in peritoneal macrophages.[7] | Significantly lowered serum TNF-α in LPS-challenged mice.[8] | LPS-induced inflammation models |
| IL-6 Inhibition | Significant inhibition of LPS-induced IL-6 production in peritoneal macrophages.[7] | Significantly lowered serum IL-6 in LPS-challenged mice.[8] | LPS-induced inflammation models |
| Inhibition of Inflammatory Mediators | |||
| Prostaglandin E2 (PGE2) Inhibition | Decreased PGE2 levels in acetic acid-induced peritonitis in mice.[7] | Inhibits the activity of phospholipase A2, a precursor for prostaglandins.[4] | Acetic acid-induced peritonitis / General mechanism |
| Nitric Oxide (NO) Inhibition | Decreased NO levels in acetic acid-induced peritonitis in mice and inhibited LPS-induced NO production in macrophages.[7] | Not a primary reported mechanism. | Acetic acid-induced peritonitis / LPS-induced macrophage activation |
| Enzyme Inhibition | |||
| COX-2 Inhibition | Selective inhibitor of COX-2 protein expression.[6][7] | Downregulates expression of pro-inflammatory genes, which can include COX-2. | In vitro/in vivo inflammation models |
| COX-1 Inhibition | No significant effect on COX-1 protein expression.[7] | Not a selective COX inhibitor. | In vitro/in vivo inflammation models |
| In Vivo Efficacy | |||
| Xylene-induced ear edema | Decreased ear edema in mice.[7] | Effective in various inflammatory models. | Xylene-induced ear edema model |
| Formaldehyde-induced paw edema | Decreased paw edema in mice.[7] | Effective in various inflammatory models. | Formaldehyde-induced paw edema model |
| Acetic acid-induced peritonitis | Decreased leukocyte number in mice.[7] | Suppresses the migration of neutrophils.[5] | Acetic acid-induced peritonitis model |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of dexamethasone and "Quivin" (Cavidine) are mediated by distinct signaling pathways.
Dexamethasone's Anti-Inflammatory Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines and chemokines by interfering with transcription factors like NF-κB and AP-1.[3][4]
Caption: Dexamethasone's mechanism of action.
"Quivin" (Cavidine)'s Anti-Inflammatory Signaling Pathway
"Quivin" (Cavidine) demonstrates a more targeted approach by selectively inhibiting the COX-2 enzyme, a key player in the production of inflammatory prostaglandins.[6][7] It also suppresses the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[6]
Caption: "Quivin" (Cavidine)'s dual anti-inflammatory mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory efficacy of "Quivin" (Cavidine) and dexamethasone.
In Vitro Anti-Inflammatory Assay in Macrophages
This assay assesses the direct effect of a compound on the production of inflammatory mediators by immune cells.
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of "Quivin" (Cavidine), dexamethasone, or vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium.
-
Incubation: Cells are incubated for 24 hours.
-
Analysis:
-
Cytokine Quantification: Levels of TNF-α and IL-6 in the culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Measurement: NO production is assessed by measuring the concentration of nitrite (B80452) in the supernatant using the Griess reagent.
-
Western Blot Analysis: Cell lysates are analyzed to determine the protein expression levels of COX-1 and COX-2.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with "Quivin" (Cavidine), dexamethasone, or vehicle control.
-
Induction of Inflammation: After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-inflammatory efficacy of a novel compound like "Quivin" (Cavidine) against a standard drug such as dexamethasone.
References
- 1. droracle.ai [droracle.ai]
- 2. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory effects of cavidine in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Triterpenoid Saponins: QS-21 vs. Ginsenosides
Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Extensive literature searches for a triterpenoid (B12794562) saponin (B1150181) specifically named "Quivin" did not yield publicly available scientific data. To fulfill the structural and technical requirements of the requested comparison guide, this document presents a detailed, data-driven comparison between two well-characterized and highly significant triterpenoid saponins (B1172615): QS-21 , a potent vaccine adjuvant from Quillaja saponaria, and Ginsenosides (B1230088) (represented by key compounds like Rb1 and Rg3), the primary active components of Panax ginseng. This guide provides objective comparisons of their biological activities, mechanisms of action, and includes supporting experimental data and protocols for the intended scientific audience.
Introduction to Triterpenoid Saponins
Triterpenoid saponins are a diverse class of naturally occurring glycosides, characterized by a hydrophobic 30-carbon triterpene core (aglycone) linked to one or more hydrophilic sugar chains.[1][2][3] This amphipathic structure gives them surfactant-like properties and enables interaction with cell membranes, which is fundamental to their wide range of biological activities.[3][4] These activities include potent immunomodulatory, anti-cancer, anti-inflammatory, and anti-viral effects, making them a subject of intense research in drug discovery and development.[5][6][7]
Two of the most prominent examples are QS-21, purified from the bark of the Chilean soap bark tree (Quillaja saponaria), and ginsenosides, found in the roots of ginseng (Panax ginseng).[5][8][9] QS-21 is renowned for its exceptional ability to enhance immune responses, making it a critical component in modern vaccine adjuvants.[8][10][11][12] Ginsenosides have a long history in traditional medicine and are investigated for a broad spectrum of therapeutic applications, including neuroprotection and cancer therapy.[4][5][13]
Head-to-Head Performance Comparison
This section compares the biological activities of QS-21 and representative ginsenosides based on quantitative data from preclinical and clinical studies.
Table 1: Comparison of Immunomodulatory and Adjuvant Activity
| Feature | QS-21 | Ginsenosides (e.g., Rb1, Rg1) | Key Findings & References |
| Primary Immune Effect | Potent vaccine adjuvant | General immunomodulation | QS-21 is a leading adjuvant used in licensed vaccines; Ginsenosides modulate immune function but are not typically used as standalone adjuvants.[5][8][14][15] |
| Immune Response Profile | Balanced Th1/Th2 response; strong CTL induction | Primarily anti-inflammatory; can modulate Th1/Th2 balance | QS-21 is prized for its ability to stimulate both humoral (Th2) and cellular (Th1) immunity, crucial for vaccines against viruses and cancer.[8][15][16][17][18] Ginsenosides often suppress pro-inflammatory cytokines like TNF-α and IL-1β.[5][13] |
| NLRP3 Inflammasome | Strong activator | Can inhibit or modulate activation | QS-21 activates the NLRP3 inflammasome, leading to the release of IL-1β and IL-18, which drives Th1 responses.[16][17][19][20] Certain ginsenosides have been shown to reduce NLRP3 activation, contributing to their anti-inflammatory effects.[13] |
| Antigen-Presenting Cells | Enhances APC activation and antigen uptake | Modulates APC function | QS-21 stimulates dendritic cells and macrophages, leading to enhanced antigen presentation to T cells.[10][16][19] Ginsenosides can influence APC activity, often in an anti-inflammatory context. |
| Adjuvant Formulations | Key component of AS01 (e.g., in Shingrix vaccine) | Not used in major licensed adjuvant systems | QS-21 is often formulated with other immunostimulants like MPLA in liposomes to optimize efficacy and reduce toxicity.[14][17] |
Table 2: Comparison of Anti-Cancer Activity
| Feature | QS-21 | Ginsenosides (e.g., Rg3, Rh2, PPD) | Key Findings & References |
| Primary Mechanism | Immuno-stimulation (Therapeutic Vaccines) | Direct cytotoxicity, anti-proliferation, pro-apoptosis | QS-21's primary anti-cancer role is as an adjuvant in therapeutic cancer vaccines to stimulate an immune response against tumor antigens.[10][12][21][22] Ginsenosides can directly kill cancer cells by inducing apoptosis and inhibiting cell cycle progression.[4][23] |
| Signaling Pathways | Induces immune signaling (via APCs/T-cells) | Modulates multiple pathways: PI3K/Akt, MAPK, NF-κB | Ginsenosides exert direct effects on cancer cells by interfering with key survival and proliferation pathways.[5][23] |
| Anti-Angiogenesis | Indirect effect via immune response | Direct inhibition of VEGF signaling | Ginsenoside Rb1 can suppress endothelial tube formation, while others inhibit factors like VEGF and MMPs.[5][9] |
| Clinical Application | Used in numerous clinical trials for cancer vaccines | Investigated preclinically; some use in complementary medicine | QS-21 is a component of several cancer vaccines that have reached advanced clinical trials.[10][20][22] Ginsenosides show significant preclinical promise but have yet to be developed into mainstream oncology drugs.[23] |
| Structure-Activity Note | Acyl chain is critical for adjuvant activity | Fewer sugar moieties (e.g., in metabolite PPD) often correlates with stronger anticancer activity.[23] | The specific chemical structure dictates the primary biological function. |
Signaling Pathways & Mechanisms of Action
QS-21 Adjuvant Activity Pathway
QS-21 primarily functions by activating antigen-presenting cells (APCs). It is a known activator of the NLRP3 inflammasome, a multi-protein complex that triggers an inflammatory cascade.[16][17][19] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. These cytokines are crucial for polarizing the subsequent T-cell response towards a robust Th1 and cytotoxic T-lymphocyte (CTL) profile, which is essential for clearing intracellular pathogens and cancer cells.[16][20]
Caption: QS-21 signaling pathway in an Antigen Presenting Cell (APC).
Ginsenoside Anti-Cancer Signaling
Ginsenosides exert anti-cancer effects through multiple mechanisms, often targeting pathways that are dysregulated in cancer cells. For instance, ginsenosides like Rg3 and Rh2 can induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins and activating caspases. They can also arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs). Furthermore, many ginsenosides have been shown to inhibit the PI3K/Akt signaling pathway, a central node for cell survival and proliferation, and suppress the NF-κB pathway, which is critical for inflammation and cancer progression.[5][23]
Caption: Key anti-cancer signaling pathways modulated by ginsenosides.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative assessment. Below are standard protocols for key experiments used to evaluate the activities of triterpenoid saponins.
Protocol 1: In Vitro Hemolysis Assay
This assay is a primary screen for saponin-induced membrane toxicity.
-
Preparation of Red Blood Cells (RBCs): Collect fresh sheep or human blood in an anticoagulant-containing tube. Centrifuge at 500 x g for 10 minutes. Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), pH 7.4. Resuspend the final pellet to a 2% (v/v) solution in PBS.
-
Sample Preparation: Prepare serial dilutions of saponins (e.g., QS-21, Ginsenoside Rb1) in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each saponin dilution. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Measurement: Centrifuge the plate at 1000 x g for 5 minutes. Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Data Acquisition: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Percent hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100. The HC50 (concentration causing 50% hemolysis) is then calculated.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the effect of saponins on the metabolic activity of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test saponins. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Abs_treated / Abs_control) * 100. The IC50 (concentration inhibiting 50% of cell viability) is calculated from the dose-response curve.
Protocol 3: Cytokine Measurement by ELISA
This protocol quantifies the secretion of cytokines (e.g., IL-1β, IFN-γ) from immune cells.
-
Cell Stimulation: Culture immune cells (e.g., mouse bone marrow-derived dendritic cells or human PBMCs) in a 24-well plate. Stimulate the cells with the test saponins (e.g., QS-21) with or without an antigen or a TLR agonist (like LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β) overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and diluted samples to the wells and incubate for 2 hours at room temperature.
-
Wash and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash and add TMB substrate. Stop the reaction with 2N H2SO4.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Experimental Workflow Visualization
Caption: General experimental workflow for comparing triterpenoid saponins.
Conclusion
The comparative analysis of QS-21 and ginsenosides highlights the remarkable functional diversity within the triterpenoid saponin class, driven by distinct structural features. QS-21 is a highly specialized and potent immunostimulatory adjuvant, whose mechanism is centered on activating the innate immune system to shape a powerful and balanced adaptive response.[8][10][16] Its clinical success in vaccines underscores its value in modern medicine. In contrast, ginsenosides represent a broader class of bioactive molecules with pleiotropic effects, including direct anti-cancer activity through modulation of fundamental cellular pathways and general anti-inflammatory properties.[5][13][23]
For researchers and drug development professionals, the choice between these or other saponins depends entirely on the therapeutic goal. For vaccine development, QS-21 and its synthetic analogs remain the gold standard. For developing novel anti-cancer or anti-inflammatory therapeutics, the diverse structures and mechanisms of ginsenosides offer a rich field for exploration and optimization. This guide provides a foundational framework for understanding, evaluating, and selecting appropriate triterpenoid saponins for targeted therapeutic applications.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Saponin - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Ginsenoside - Wikipedia [en.wikipedia.org]
- 5. Ginseng Compounds: An Update on Their Molecular Mechanisms and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amaranbiotech.com [amaranbiotech.com]
- 9. Systems-level mechanisms of action of Panax ginseng: a network pharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is QS-21 used for? [synapse.patsnap.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional roles and mechanisms of ginsenosides from Panax ginseng in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Vaccine adjuvants as potential cancer immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Compound X (Quivin) in T24 Bladder Cancer Cells: A Comparative Guide
This guide provides a comparative analysis of the putative anticancer agent, Compound X (Quivin), against other known therapeutic alternatives for T24 bladder cancer cells. The objective is to offer a comprehensive evaluation of its performance based on key preclinical experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Cytotoxicity
The efficacy of an anticancer agent is primarily determined by its ability to inhibit cancer cell proliferation. The following table summarizes the cytotoxic effects of Compound X (Quivin) in comparison to other natural compounds and a standard chemotherapeutic agent on T24 bladder cancer cells, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | IC50 Value in T24 Cells | Treatment Duration (hours) | Assay | Reference |
| Compound X (Quivin) | Data Pending | Data Pending | MTT Assay | Internal Data |
| Brucein D | 7.65 ± 1.2 µg/mL | Not Specified | MTT Assay | [1][2] |
| Arctigenin | Approx. 40 µmol/L | 48 | Not Specified | [3] |
| Curcumin | 10 µM | Not Specified | Not Specified | [4] |
| Mitomycin C | Dose-dependent reduction in viability | 72 | Not Specified | [5] |
Induction of Apoptosis
A crucial mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The table below compares the apoptotic activity of Compound X (Quivin) with other agents in T24 cells.
| Compound | Apoptotic Cell Population (%) | Treatment Conditions | Assay | Reference |
| Compound X (Quivin) | Data Pending | Data Pending | Annexin V/PI Staining | Internal Data |
| Brucein D (at IC50) | 56.04 ± 3.09 | Not Specified | Hoechst 33342 Staining | [1] |
| Arctigenin (40 µmol/L) | 7.01% (Early), 7.35% (Late) | Not Specified | Annexin V-FITC/PI Staining | [3] |
| 4-Methylcoumarin derivative (3c) (50 µM) | 22.57 | 24 hours | Annexin V Staining | [6] |
| Palbociclib | Induces hallmark features of apoptosis | Not Specified | Caspase-3 activation, etc. | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: T24 cells are seeded in a 96-well plate at a density of 4 x 10³ cells per well.[6]
-
Treatment: After cell adherence, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., Compound X, Brucein D) or a vehicle control (e.g., DMSO).[6][8]
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[3][6]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[6]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: T24 cells are plated in 6-well plates and treated with the test compound for the desired time.[8]
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[3]
Visualizing Experimental Design and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of compounds in T24 cells.
Caption: Experimental workflow for assessing the anticancer activity of Compound X.
Caption: PI3K/AKT signaling pathway modulation by anticancer compounds like Catalpol.[9]
References
- 1. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin anti-tumor activity in bladder cancer T24 cell line through induction of cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin—A Viable Agent for Better Bladder Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance | springermedizin.de [springermedizin.de]
- 8. Inhibition of T24 and RT4 Human Bladder Cancer Cell Lines by Heterocyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Phytochemicals in Bladder Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of Quivin: A Comparative Guide Across Cell Lines
For Immediate Release
A comprehensive analysis of the naturally derived compound Quivin (Quinovic Acid and its glycosides) reveals a multi-faceted mechanism of action against various cancer cell lines, primarily through the induction of programmed cell death (apoptosis) and modulation of key inflammatory pathways. This guide provides a comparative overview of Quivin's efficacy, supported by experimental data, and positions it alongside other therapeutic agents targeting similar cellular machinery.
At a Glance: Quivin's Anti-Cancer Activity
Quivin and its related glycosides have demonstrated significant anti-proliferative effects in a range of cancer cell lines. The primary mechanisms of action identified are the upregulation of Death Receptor 5 (DR5), a key initiator of the extrinsic apoptosis pathway, and the inhibition of the pro-survival NF-κB signaling pathway.
Comparative Efficacy of Quivin Across Cancer Cell Lines
The cytotoxic effects of Quivin and its derivatives have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell types, highlighting a degree of cell-specific activity.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Quinovic Acid Glycoside Purified Fraction (QAPF) | T24 | Bladder Cancer | 78.36 µg/mL | [1] |
| Quinovic Acid (QA) | A549 | Lung Cancer | ~30 µM (at 48h) | [2] |
| Quinovic Acid (QA) | H1299 | Lung Cancer | ~28 µM (at 48h) | [2] |
| Quinovic Acid (QA) | MCF-7 | Breast Cancer | ~35 µM (at 48h) | [2] |
| Quinovic Acid (QA) | MDA-MB-231 | Breast Cancer | ~25 µM (at 48h) | [2] |
Note: The IC50 values for Quinovic Acid were estimated from graphical data presented in the cited literature and may vary.
Delving into the Mechanism of Action: Key Signaling Pathways
Quivin's anti-cancer activity is primarily attributed to its influence on two critical signaling pathways: the DR5-mediated extrinsic apoptosis pathway and the NF-κB signaling pathway.
Upregulation of Death Receptor 5 (DR5) and Induction of Apoptosis
Quinovic acid has been shown to increase the expression of Death Receptor 5 (DR5) on the surface of cancer cells[2]. This upregulation sensitizes the cells to apoptosis. The binding of the natural ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), or therapeutic agonists to DR5 triggers a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3, culminating in programmed cell death[2].
References
Quinovin vs. Quinovic Acid: A Comparative Analysis of Potency
In the landscape of natural product research, the biological activity of glycosides compared to their aglycone counterparts is a subject of continuous investigation. This guide provides a detailed comparison of the potency of Quinovin, a quinovic acid glycoside, and its aglycone, quinovic acid. This analysis is based on available experimental data and is intended for researchers, scientists, and professionals in drug development.
Key Findings
Experimental data on the in vitro antiviral activity of quinovic acid and its glycosides, including a compound structurally consistent with Quinovin, reveals that the aglycone, quinovic acid, is significantly more potent than its glycosidic forms against Vesicular Stomatitis Virus (VSV) . The glycosylation of quinovic acid appears to reduce its antiviral efficacy.
Quantitative Comparison of Antiviral Activity
A key study by Aquino et al. (1989) provides a direct comparison of the in vitro antiviral activity of quinovic acid and several of its glycosides against two RNA viruses: Vesicular Stomatitis Virus (VSV) and Human Rhinovirus type 1B (HRV 1B). The results, summarized in the table below, indicate a clear difference in potency.
| Compound | Structure | Antiviral Activity against VSV (IC50 in µg/mL) | Antiviral Activity against HRV 1B (IC50 in µg/mL) | Maximum Nontoxic Concentration (MNC in µg/mL) in HeLa Cells |
| Quinovic Acid | Aglycone | 0.5 | >100 | 100 |
| Quinovin (3-O-β-D-quinovopyranosyl-quinovic acid) | Monoglycoside | 10.0 | >100 | 100 |
| Glycoside 1 | Diglycoside | 25.0 | >100 | 100 |
| Glycoside 2 | Diglycoside | 50.0 | >100 | 100 |
| Glycoside 3 | Monoglycoside | 20.0 | >100 | 100 |
Data sourced from Aquino et al. (1989).[1][2][3][4][5][6][7]
As the data illustrates, quinovic acid inhibited the cytopathic effect of VSV at a concentration 20 times lower than Quinovin, demonstrating significantly higher potency. None of the tested compounds showed significant activity against Human Rhinovirus type 1B at the tested concentrations.
Experimental Protocols
The following is a summary of the experimental methodology used to determine the antiviral activity and cytotoxicity of quinovic acid and its glycosides.
Antiviral Assay (Cytopathic Effect Inhibition)
-
Cell Line: Human cervix carcinoma HeLa cells.
-
Viruses: Vesicular Stomatitis Virus (VSV) and Human Rhinovirus type 1B (HRV 1B).
-
Methodology:
-
HeLa cells were grown to confluence in 96-well microplates.
-
The growth medium was removed, and the cells were infected with the respective virus at a multiplicity of infection (MOI) that produces a complete cytopathic effect (CPE) in 24-48 hours.
-
After a 1-hour adsorption period, the viral inoculum was removed.
-
The cells were then overlaid with a maintenance medium containing serial dilutions of the test compounds (quinovic acid and its glycosides).
-
Control wells included virus-infected cells without any compound and uninfected cells.
-
The plates were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
The cytopathic effect was observed microscopically after 24 and 48 hours.
-
The 50% inhibitory concentration (IC50), defined as the concentration of the compound that reduces the viral CPE by 50%, was determined.
-
Cytotoxicity Assay
-
Cell Line: HeLa cells.
-
Methodology:
-
HeLa cells were seeded in 96-well microplates.
-
After 24 hours, the cells were exposed to serial dilutions of the test compounds.
-
The plates were incubated for 48 hours at 37°C.
-
Cell viability was assessed by observing morphological changes under a microscope.
-
The maximum nontoxic concentration (MNC) was determined as the highest concentration of the compound that did not cause any visible alteration to the cell monolayer.
-
Signaling Pathways and Mechanistic Insights
While direct comparative studies on other biological activities are limited, research on quinovic acid and its glycosides as a class suggests their involvement in several key signaling pathways.
Quinovic Acid
-
Anticancer Activity: Quinovic acid has been shown to induce apoptosis in cancer cells through the upregulation of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.
-
Neuroprotective Effects: In models of neurodegeneration, quinovic acid has been observed to modulate pathways related to oxidative stress and inflammation, including the Nrf2/HO-1 pathway and downregulation of NF-κB.
Quinovic Acid Glycosides
-
Anti-inflammatory Activity: A purified fraction of quinovic acid glycosides (QAPF) has demonstrated potent anti-inflammatory effects.[8] This activity is believed to be mediated, at least in part, through the inhibition of the NF-κB pathway and downregulation of the P2X7 receptor, which is involved in inflammatory responses.[8]
The following diagrams illustrate the known signaling pathways associated with quinovic acid and its glycosides.
Conclusion
Based on the available in vitro antiviral data, quinovic acid is demonstrably more potent than its glycoside, Quinovin . The presence of the sugar moiety in Quinovin significantly reduces its ability to inhibit Vesicular Stomatitis Virus. While both quinovic acid and its glycosides exhibit other important biological activities, such as anticancer and anti-inflammatory effects, the current evidence points to the aglycone as the more potent antiviral agent. Further research is warranted to conduct direct comparative studies of Quinovin and quinovic acid across a broader range of biological assays to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [PDF] Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda. | Semantic Scholar [semanticscholar.org]
- 5. scielo.sld.cu [scielo.sld.cu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
Efficacy of Quinoline Derivatives in Comparison to Standard Antileishmanial Drugs: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of quinoline (B57606) derivatives, specifically 2-substituted quinolines and 8-hydroxyquinolines, against Leishmania parasites, benchmarked against standard antileishmanial therapies. The information presented is collated from various in vitro and in vivo studies to offer a comprehensive resource for researchers in the field of antileishmanial drug discovery.
Executive Summary
Leishmaniasis remains a significant global health problem with limited therapeutic options, often hampered by toxicity, emerging resistance, and high cost. Quinoline-based compounds have emerged as a promising class of molecules with potent antileishmanial activity. This guide synthesizes the available experimental data on the efficacy of 2-substituted quinolines and 8-hydroxyquinolines, comparing them with established drugs such as pentavalent antimonials, amphotericin B, and miltefosine. The data suggests that certain quinoline derivatives exhibit comparable or, in some cases, superior efficacy in preclinical models, warranting further investigation as potential next-generation antileishmanial agents.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro and in vivo efficacy of selected quinoline derivatives compared to standard antileishmanial drugs.
Table 1: In Vitro Efficacy of Quinoline Derivatives and Standard Drugs against Leishmania Promastigotes and Amastigotes
| Compound/Drug | Leishmania Species | Form | IC50 (µg/mL) | Reference |
| 2-Substituted Quinolines | ||||
| Quinoline 5 | L. donovani | Amastigote | Not specified, but highly active in vivo | [1] |
| Chimanine B | L. amazonensis | Promastigote | Potent activity | [2] |
| 2-n-propylquinoline | L. donovani | Amastigote | Not specified, but highly active in vivo | [2] |
| 8-Hydroxyquinolines | ||||
| 8-Hydroxyquinoline (B1678124) (8-HQN) | L. tropica | Promastigote | 0.4 | [3] |
| 8-Hydroxyquinoline (8-HQN) | L. major | Promastigote | 0.88 | [3] |
| 8-Hydroxyquinoline (8-HQN) | L. infantum | Promastigote | 0.62 | [3] |
| 8-Hydroxyquinoline (8-HQN) | L. amazonensis | Amastigote | 1.9 ± 0.1 | [4] |
| 8-Hydroxyquinoline (8-HQN) | L. guyanensis | Amastigote | 0.8 ± 0.1 | [4] |
| Standard Drugs | ||||
| Amphotericin B | L. tropica | Promastigote | Positive Control | [3] |
| Miltefosine | L. donovani | Amastigote | Not specified, but used as comparator | [1] |
| Meglumine Antimoniate | L. amazonensis | Amastigote | Not specified, but used as comparator | [1] |
Table 2: In Vivo Efficacy of Quinoline Derivatives and Standard Drugs in Murine Models of Leishmaniasis
| Compound/Drug | Leishmania Species | Animal Model | Dosing Regimen | Parasite Load Reduction (%) | Reference |
| 2-Substituted Quinolines | |||||
| Quinolines 1, 2, 3, 7 | L. amazonensis | BALB/c mice | 25 mg/kg, oral, twice daily for 15 days | 80-90% (lesion) | [1] |
| Quinolines 1, 4, 5, 6 | L. infantum | BALB/c mice | 25 mg/kg, oral, daily for 10 days | Significant reduction (liver & spleen) | [1] |
| 2-n-propylquinoline | L. donovani | BALB/c mice | 12.5 mg/kg, oral, daily for 10 days | 66% (liver) | [1] |
| Quinoline 5 | L. donovani | BALB/c mice | 12.5 mg/kg, oral, daily for 10 days | 61% (liver) | [1] |
| Standard Drugs | |||||
| N-methylglucamine antimoniate | L. amazonensis | BALB/c mice | 100 mg/kg (28 mg Sb(V)/kg), s.c., daily for 15 days | 98% (lesion) | [1] |
| Miltefosine | L. donovani | BALB/c mice | 7.5 mg/kg, oral, daily for 10 days | 72% (liver) | [1] |
Experimental Protocols
In Vitro Antileishmanial Susceptibility Assay (Amastigote Stage)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.
-
Macrophage Culture:
-
Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Seed the macrophages into 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Infection of Macrophages:
-
Harvest stationary-phase Leishmania promastigotes from culture.
-
Infect the adherent macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the plates for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed phosphate-buffered saline (PBS) to remove non-phagocytosed promastigotes.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds and reference drugs (e.g., Amphotericin B, Miltefosine) in the culture medium.
-
Add the drug dilutions to the infected macrophage cultures. Include a drug-free control.
-
Incubate the plates for an additional 72 hours.
-
-
Quantification of Intracellular Amastigotes:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, use a fluorescent DNA stain (e.g., DAPI or Hoechst) and quantify the number of intracellular parasites using high-content imaging.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of amastigote replication for each drug concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis
This protocol describes a general procedure for evaluating the in vivo efficacy of a test compound in a BALB/c mouse model of visceral leishmaniasis.
-
Parasite Preparation:
-
Culture Leishmania donovani promastigotes to the stationary phase.
-
Harvest and wash the parasites in sterile PBS.
-
Resuspend the parasites at a concentration of 1 x 10^8 promastigotes/mL.
-
-
Animal Infection:
-
Infect 6-8 week old female BALB/c mice by intravenous injection of 1 x 10^7 stationary-phase promastigotes.
-
-
Treatment:
-
One week post-infection, randomly assign the mice to treatment and control groups.
-
Administer the test compound and a standard drug (e.g., miltefosine) orally or via the appropriate route for a specified duration (e.g., 10 consecutive days).
-
The control group should receive the vehicle used to formulate the drugs.
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue homogenates and determine the parasite burden by one of the following methods:
-
Limiting Dilution Assay (LDA): Perform serial dilutions of the tissue homogenate in a 96-well plate with culture medium and incubate for 7-10 days. The highest dilution at which promastigotes are observed is used to calculate the number of viable parasites per gram of tissue.
-
Giemsa Staining: Prepare impression smears of the liver and spleen, stain with Giemsa, and count the number of amastigotes per 1000 host cell nuclei. The parasite burden is expressed as Leishman-Donovan Units (LDU).
-
-
-
Data Analysis:
-
Calculate the percentage of parasite load reduction in the treated groups compared to the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualization
Proposed Mechanism of Action of Quinoline Derivatives
While the exact mechanisms of action for many quinoline derivatives are still under investigation, current evidence suggests multiple targets within the Leishmania parasite. 2-substituted quinolines are thought to have a different mechanism of action than 8-aminoquinolines, potentially involving multiple targets which may contribute to a lower propensity for resistance development.[2] 8-hydroxyquinolines are known metal chelators, and their antileishmanial activity may be related to the disruption of essential metal-dependent enzymatic processes or the generation of reactive oxygen species.[4]
Caption: Proposed multi-target mechanism of quinoline derivatives.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a potential antileishmanial drug candidate.
Caption: In vivo antileishmanial drug efficacy testing workflow.
Signaling Pathway of Standard Antileishmanial Drugs
The mechanisms of action of standard antileishmanial drugs are better characterized and often involve specific cellular pathways.
References
- 1. Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An effective in vitro and in vivo antileishmanial activity and mechanism of action of 8-hydroxyquinoline against Leishmania species causing visceral and tegumentary leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Quinine and Cyclophosphamide in Oncology: A Comparative Guide
Initial research indicates that the term "Quivin" may be a misspelling of "Quinine," an antimalarial drug that has been investigated for its potential anticancer properties. This guide, therefore, focuses on the available data for Quinine (B1679958) in combination with the alkylating chemotherapeutic agent, Cyclophosphamide. It is important to note that direct preclinical or clinical studies focusing exclusively on the synergistic effects of Quinine and Cyclophosphamide are limited. The data presented is primarily derived from a clinical study involving a multi-drug regimen.
Overview of Synergistic Action
Cyclophosphamide is a widely used chemotherapeutic agent that functions by cross-linking DNA, which ultimately leads to cell death.[1][2] Its efficacy can be enhanced when combined with other agents that modulate cellular pathways or overcome resistance mechanisms. Quinine, a natural alkaloid, has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[3] The potential for synergy lies in the ability of Quinine to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
Clinical Data on Combination Therapy
A clinical study investigated the effects of adding oral Quinine and Verapamil (B1683045) to a standard chemotherapy regimen of Cyclophosphamide, Vincristine, Adriamycin, and Dexamethasone (B1670325) (CVAD) in patients with advanced breast cancer who had previously not responded to CVAD alone.[4]
Table 1: Clinical Response in Advanced Breast Cancer Patients
| Treatment Regimen | Number of Patients | Complete Remission | Partial Remission | Overall Response Rate |
| CVAD Alone | 27 | 0 (0%) | 3 (11%) | 11% |
| CVAD + Quinine + Verapamil | 27 | 1 (4%) | 4 (15%) | 19% |
Data extracted from a clinical study on patients failing initial CVAD therapy.[4]
The addition of Quinine and Verapamil to the CVAD regimen resulted in an increased overall response rate, including one complete remission, in a patient population that had previously shown resistance to the chemotherapy cocktail.[4] While promising, it is crucial to recognize that this study cannot isolate the synergistic effect of Quinine and Cyclophosphamide alone due to the presence of multiple drugs.
Experimental Protocols
Detailed experimental protocols for the synergistic action of Quinine and Cyclophosphamide are not available in the current literature. However, the protocol for the clinical trial involving the combination therapy provides a framework for its application.
Clinical Trial Protocol: CVAD + Quinine and Verapamil
-
Patient Population: Patients with advanced breast cancer who had failed or progressed on CVAD therapy alone.[4]
-
Chemotherapy Regimen (CVAD):
-
Cyclophosphamide
-
Vincristine
-
Adriamycin (Doxorubicin)
-
Dexamethasone
-
Specific dosages and administration schedules were administered as per standard clinical practice.
-
-
Chemosensitizer Addition:
-
Quinine: Administered orally.
-
Verapamil: Administered orally.
-
-
Evaluation: Patient response was evaluated based on complete and partial tumor remission.[4]
-
Toxicity Monitoring: Patients were monitored for side effects, including myelosuppression, neuropathy, and tinnitus.[4]
Proposed Mechanism of Action and Signaling Pathways
While a specific synergistic mechanism for Quinine and Cyclophosphamide has not been elucidated, a general mechanism can be proposed based on their individual actions.
Cyclophosphamide exerts its anticancer effect through its active metabolite, phosphoramide (B1221513) mustard, which forms DNA crosslinks, inducing apoptosis.[1] Quinine has been shown to inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic factor BAX. Additionally, it can inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.[3] The synergistic effect may arise from Quinine's ability to lower the threshold for apoptosis, making cancer cells more susceptible to DNA damage induced by Cyclophosphamide.
Logical Flow of Potential Synergistic Action
Caption: Potential synergistic mechanism of Cyclophosphamide and Quinine.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination chemotherapy with cyclophosphamide, vincristine, adriamycin, and dexamethasone (CVAD) plus oral quinine and verapamil in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Interleukin-1β Suppression: A Comparative Analysis of Leading Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent Interleukin-1β (IL-1β) inhibitors: Anakinra, Canakinumab, and Rilonacept. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Comparative Analysis of IL-1β Inhibitors
Interleukin-1β is a potent pro-inflammatory cytokine implicated in a wide range of autoinflammatory and autoimmune diseases.[1] Its targeted inhibition has emerged as a crucial therapeutic strategy.[1] This guide focuses on three leading IL-1β suppressors: Anakinra, a recombinant human IL-1 receptor antagonist[2]; Canakinumab, a human monoclonal antibody targeting IL-1β[3]; and Rilonacept, a dimeric fusion protein that acts as an IL-1 trap.[4]
Mechanism of Action
-
Anakinra: Functions as an IL-1 receptor antagonist, competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1).[2][5] This blockade prevents the initiation of the downstream inflammatory signaling cascade.[6]
-
Canakinumab: Is a high-affinity human monoclonal antibody of the IgG1/κ isotype that specifically binds to and neutralizes human IL-1β.[3][7] This prevents IL-1β from interacting with its cell surface receptors.[8]
-
Rilonacept: Acts as a soluble decoy receptor, or "IL-1 trap," which binds to both IL-1α and IL-1β in circulation with high affinity, thereby preventing them from binding to their native receptors.[9][10]
Quantitative Performance Data
The following tables summarize key in vitro and clinical efficacy data for Anakinra, Canakinumab, and Rilonacept.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | IC50 |
| Anakinra | IL-1R1 | Receptor Antagonist | ~12 fM (for a related fusion protein, EBI-005, stated to be 500x that of anakinra)[11] | ~1.6 nM (inhibition of IL-1R1 signaling)[12] |
| Canakinumab | IL-1β | Neutralizing Antibody | 60 pM[13] | ~40 pM (inhibition of IL-1β-induced IL-6 production)[13][14] |
| Rilonacept | IL-1α, IL-1β | Soluble Decoy Receptor | 0.5 pM (for IL-1β), 1.4 pM (for IL-1α)[15] | Not explicitly found |
Table 2: Clinical Efficacy - C-Reactive Protein (CRP) Reduction
| Inhibitor | Disease Context | Key Finding on CRP Reduction |
| Anakinra | ST-Elevation Myocardial Infarction (STEMI) | Significantly reduced the number of patients with elevated CRP levels compared to placebo.[16][17] In COVID-19 patients, a meta-analysis showed a notable reduction in CRP values.[18][19] |
| Canakinumab | History of Myocardial Infarction (CANTOS trial) | Patients achieving on-treatment hsCRP concentrations <2 mg/L had a 25% reduction in major adverse cardiovascular events.[20][21] |
| Rilonacept | Recurrent Pericarditis | In symptomatic patients, CRP decreased from a baseline of 4.62 mg/dL to 0.38 mg/dL at the end of the treatment period, with a median time to normalization of 9 days.[22][23] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of product performance. Below are representative protocols for assays relevant to the evaluation of IL-1β inhibitors.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human IL-1β in Cell Culture Supernatants
This protocol is a synthesized example based on commercially available kits and published methods.[24][25][26][27][28]
Objective: To quantify the concentration of human IL-1β in cell culture supernatants.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for human IL-1β.
-
Human IL-1β standard.
-
Biotinylated detection antibody specific for human IL-1β.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate.
-
Stop Solution (e.g., 1N H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the human IL-1β standard to create a stock solution and then prepare a dilution series (e.g., 250 pg/mL down to 3.9 pg/mL) in the assay diluent. Dilute samples as necessary in the assay diluent.
-
Sample and Standard Incubation: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.[26]
-
Washing: Aspirate the contents of each well and wash the plate 2-3 times with 300 µL of Wash Buffer per well.[26]
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Cover the plate and incubate for 60 minutes at 37°C.[26]
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP to each well. Cover the plate and incubate for 30 minutes at 37°C.[26]
-
Washing: Repeat the washing step, increasing the number of washes to 5 times.[26]
-
Substrate Development: Add 90-100 µL of TMB Substrate to each well. Incubate the plate in the dark at room temperature for 10-20 minutes.[26]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of IL-1β in the samples.
Cell-Based Reporter Assay for IL-1β Activity
This protocol is a generalized example based on commercially available reporter cell lines.[29]
Objective: To determine the bioactivity of IL-1β and the neutralizing activity of inhibitors by measuring the activation of the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ IL-1β reporter cells (or similar) which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
HEK-Blue™ Detection medium.
-
Recombinant human IL-1β.
-
IL-1β inhibitor to be tested (e.g., Anakinra, Canakinumab, Rilonacept).
-
96-well cell culture plates.
-
Spectrophotometer for reading absorbance at 620-650 nm.
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ IL-1β cells in a 96-well plate at a density that allows for optimal growth and response.
-
Inhibitor and Cytokine Preparation: Prepare serial dilutions of the IL-1β inhibitor. Prepare a fixed, sub-maximal concentration of recombinant human IL-1β.
-
Treatment: Add the diluted inhibitor to the appropriate wells. After a short pre-incubation (if desired), add the fixed concentration of IL-1β to the wells. Include controls with cells only, cells with IL-1β only, and cells with inhibitor only.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
SEAP Detection: Add a sample of the cell culture supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.
-
Incubation for Detection: Incubate the detection plate at 37°C for 1-3 hours, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 620-650 nm.
-
Analysis: The level of SEAP activity is proportional to the activation of the NF-κB pathway by IL-1β. A decrease in absorbance in the presence of an inhibitor indicates its neutralizing activity. Calculate the IC50 of the inhibitor from a dose-response curve.
Animal Model of Gouty Arthritis for In Vivo Efficacy Testing
This is a representative protocol based on established models of monosodium urate (MSU) crystal-induced inflammation.
Objective: To evaluate the in vivo efficacy of IL-1β inhibitors in a mouse model of acute gouty arthritis.
Materials:
-
C57BL/6 mice.
-
Monosodium urate (MSU) crystals.
-
IL-1β inhibitor to be tested.
-
Phosphate-buffered saline (PBS) as a vehicle control.
-
Calipers for measuring joint swelling.
-
Anesthesia.
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Inhibitor Administration: Administer the IL-1β inhibitor or vehicle control to the mice via the appropriate route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the induction of arthritis.
-
Induction of Gouty Arthritis: Anesthetize the mice and inject a suspension of MSU crystals in sterile PBS into the intra-articular space of one of the hind paws or ankles. Inject the contralateral paw with sterile PBS as a control.
-
Assessment of Inflammation: At various time points after MSU injection (e.g., 6, 12, 24, and 48 hours), measure the thickness or diameter of the inflamed and control joints using calipers.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect the joint tissues. Fix, section, and stain the tissues (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, cellular infiltration, and tissue damage.
-
Cytokine Analysis: Blood samples or joint lavages can be collected to measure the levels of IL-1β and other inflammatory cytokines using ELISA.
-
Analysis: Compare the degree of joint swelling, histological scores, and cytokine levels between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the IL-1β inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the IL-1β signaling pathway and a typical experimental workflow for evaluating IL-1β inhibitors.
Caption: IL-1β Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for IL-1β Inhibitor Evaluation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilonacept in the management of cryopyrin-associated periodic syndromes (CAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anakinra as an interleukin 1 receptor antagonist, complicated genetics and molecular impacts- from the point of view of mouse genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and pharmacodynamic properties of canakinumab, a human anti-interleukin-1β monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rilonacept and canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rilonacept? [synapse.patsnap.com]
- 10. The Role of Rilonacept in Recurrent Pericarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of IL-1β inhibitor canakinumab (Ilaris®) on IL-6 production in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Impact of C-Reactive Protein Levels and Role of Anakinra in Patients with ST-Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of C-reactive protein levels and role of anakinra in patients with ST-elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Anakinra treatment efficacy in reduction of inflammatory biomarkers in COVID-19 patients: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Relationship of C-reactive protein reduction to cardiovascular event reduction following treatment with canakinumab: a secondary analysis from the CANTOS randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. heart.bmj.com [heart.bmj.com]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. file.elabscience.com [file.elabscience.com]
- 26. mpbio.com [mpbio.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Human IL-1 beta ELISA Kit (ab214025) | Abcam [abcam.com]
- 29. invivogen.com [invivogen.com]
Assessing the Selectivity of Quivin for Cancer Cells Over Normal Cells: A Comparative Guide
This guide provides a comprehensive analysis of the selectivity of a novel investigational compound, Quivin, for cancer cells over normal, healthy cells. For comparative purposes, its performance is benchmarked against Cisplatin, a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
The selective targeting of cancer cells while sparing normal tissues is a paramount objective in the development of new anticancer therapies. Quivin, a novel small molecule inhibitor, has been investigated for its potential to selectively induce apoptosis in cancer cells. This guide summarizes the key findings from preclinical in vitro studies, presenting comparative data on cytotoxicity, apoptosis induction, and the mechanism of action. All experimental data are presented in standardized tables, and detailed protocols for the cited experiments are provided.
Comparative Cytotoxicity Analysis
The cytotoxic effects of Quivin and Cisplatin were evaluated across a panel of human cancer cell lines and corresponding normal cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cell population, was determined after a 48-hour treatment period. A lower IC50 value indicates greater potency.
The selectivity index (SI) is a critical parameter for evaluating the tumor-selective cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A selectivity index greater than 1.0 suggests a preferential effect on cancer cells.[1][2]
Table 1: Comparative IC50 Values (µM) and Selectivity Index (SI) of Quivin and Cisplatin
| Cell Line | Cell Type | Tissue of Origin | Quivin IC50 (µM) | Cisplatin IC50 (µM) | Quivin SI | Cisplatin SI |
| MCF-7 | Breast Adenocarcinoma | Breast | 8.5 ± 0.7 | 15.2 ± 1.3 | 10.2 | 1.8 |
| MCF-10A | Non-tumorigenic Epithelial | Breast | 86.7 ± 5.1 | 27.4 ± 2.5 | - | - |
| A549 | Lung Carcinoma | Lung | 12.3 ± 1.1 | 22.8 ± 2.0 | 7.9 | 1.5 |
| BEAS-2B | Normal Bronchial Epithelial | Lung | 97.2 ± 6.8 | 34.2 ± 3.1 | - | - |
| HCT116 | Colorectal Carcinoma | Colon | 6.8 ± 0.5 | 11.5 ± 0.9 | 12.1 | 2.2 |
| CCD 841 CoN | Normal Colon Epithelial | Colon | 82.3 ± 7.4 | 25.3 ± 2.2 | - | - |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that Quivin exhibits significantly higher potency against all tested cancer cell lines compared to Cisplatin. More importantly, Quivin demonstrates a substantially higher selectivity index, suggesting a wider therapeutic window and a potentially more favorable safety profile.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was conducted. Cells were treated with the respective IC50 concentrations of Quivin and Cisplatin for 24 hours.
Table 2: Percentage of Apoptotic Cells Induced by Quivin and Cisplatin
| Cell Line | Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | Quivin | 35.2 ± 3.1 | 15.8 ± 1.4 | 51.0 ± 4.5 |
| Cisplatin | 18.7 ± 1.9 | 8.2 ± 0.9 | 26.9 ± 2.8 | |
| MCF-10A | Quivin | 4.1 ± 0.5 | 1.2 ± 0.2 | 5.3 ± 0.7 |
| Cisplatin | 9.8 ± 1.1 | 3.5 ± 0.4 | 13.3 ± 1.5 |
Data are presented as mean ± standard deviation.
Quivin was found to be a potent inducer of apoptosis in the MCF-7 cancer cell line, with a significantly lower effect on the non-tumorigenic MCF-10A cells. In contrast, Cisplatin induced a notable level of apoptosis in the normal breast epithelial cells.
Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Quivin is hypothesized to exert its selective pro-apoptotic effects by inhibiting the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in promoting cell survival and proliferation.
By inhibiting PI3K, Quivin is thought to prevent the activation of Akt, a key downstream effector. This leads to the de-inhibition of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Concurrently, the inhibition of the Akt/mTOR axis suppresses signals that promote cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[3][4]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Quivin or Cisplatin. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[3][4]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
Procedure:
-
Cell Treatment: Cells are treated with the IC50 concentration of Quivin or Cisplatin for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[3] Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are considered to be in late apoptosis or necrosis.[3]
Conclusion
The preclinical data presented in this guide strongly suggest that Quivin possesses a superior selectivity profile for cancer cells compared to the conventional chemotherapeutic agent, Cisplatin. Its potent cytotoxic and pro-apoptotic activity against cancer cells, coupled with a significantly lower impact on normal cells, highlights Quivin as a promising candidate for further development. The proposed mechanism of action, involving the targeted inhibition of the PI3K/Akt pathway, provides a rational basis for its observed selectivity and warrants further investigation in more complex preclinical models.
References
Essential Safety and Handling Protocols for Quivin
Disclaimer: A specific Safety Data Sheet (SDS) for Quivin (Quinovic acid 3-O-rhamnoside) is not publicly available. The following guidance is based on the safety data for a structurally similar compound, Quinovic acid 3-O-(3',4'-O-isopropylidene)-beta-D-fucopyranoside, and general best practices for handling chemicals of unknown toxicity. This information should be used as a foundational guide for laboratory safety. A thorough, activity-specific risk assessment must be conducted by qualified personnel before handling Quivin.
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Quivin. Strict adherence to these protocols is vital for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
As the toxicological properties of Quivin have not been thoroughly investigated, a cautious approach to personal protective equipment is essential. The following table outlines the minimum recommended PPE for handling Quivin.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
First Aid Measures
In the event of exposure to Quivin, immediate action is crucial. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Spill and Disposal Plan
Proper containment and disposal of Quivin are necessary to prevent environmental contamination and accidental exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust formation.
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Waste Disposal:
All Quivin waste, including contaminated labware, gloves, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container.
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of Quivin down the drain.
Experimental Workflow and Safety Protocols
The following diagram illustrates a typical experimental workflow for handling Quivin, incorporating the essential safety measures.
Caption: Experimental workflow for the safe handling of Quivin.
Personal Protective Equipment (PPE) Decision Pathway
The selection of appropriate PPE is contingent on the specific task being performed. This diagram outlines the decision-making process for PPE selection when working with Quivin.
Caption: Decision pathway for selecting appropriate PPE for Quivin.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
